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  • Product: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
  • CAS: 74272-73-4

Core Science & Biosynthesis

Foundational

1-Hydroxy-2-methoxy-3-methyl-anthraquinone: Synthesis, Pharmacological Applications, and Mechanistic Insights

Executive Summary 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) is a highly specialized anthraquinone derivative characterized by its unique substitution pattern on the tricyclic anthracene-9,10-dione core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) is a highly specialized anthraquinone derivative characterized by its unique substitution pattern on the tricyclic anthracene-9,10-dione core. Originally synthesized as an optimized analogue of naturally occurring anthraquinones (such as Anthraquinone J found in daylily roots), this compound has garnered significant attention across two distinct pharmacological domains: anti-parasitic drug development and natural product-derived hepatoprotection[1][2].

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between its chemical synthesis and its biological efficacy. By examining the precise causality behind its structural modifications and its downstream molecular targets, this guide provides a comprehensive framework for researchers investigating anthraquinone derivatives in parasitic infections (e.g., Schistosoma mansoni, Brugia malayi) and drug-induced liver injury (DILI)[3][4].

Physicochemical Profiling

Understanding the physicochemical properties of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone is critical for predicting its pharmacokinetics, bioavailability, and receptor-binding affinity. The presence of the 1-hydroxyl group and the 2-methoxy group creates a specific steric and electronic environment that dictates its biological interactions.

Table 1: Quantitative Physicochemical Data

Property Value Clinical / Experimental Significance
Molecular Weight 268.26 g/mol Falls well within Lipinski’s Rule of 5, ensuring favorable membrane permeability[5].
Molecular Formula C₁₆H₁₂O₄ Defines the core anthracene-9,10-dione scaffold[6].
XLogP3 (Lipophilicity) 3.4 Optimal for crossing lipid bilayers while maintaining sufficient aqueous solubility for oral or systemic administration[5].
Topological Polar Surface Area (TPSA) 63.6 Ų Indicates excellent cell permeability; highly suitable for targeting intracellular parasitic and hepatic pathways[5].
Hydrogen Bond Donors 1 The 1-hydroxyl group acts as a highly specific H-bond donor for target docking[5].

| Hydrogen Bond Acceptors | 4 | Facilitates stable binding within the active sites of kinases and parasitic enzymes[5]. |

Synthetic Methodology & Structural Optimization

The synthesis of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone relies on the targeted modification of 1,2-dihydroxy-3-methylanthraquinone (Anthraquinone J). The core challenge in this synthesis is achieving selective mono-methylation without fully etherifying the molecule, which would ablate its biological activity[1].

Protocol: Selective Mono-Methylation via Diazomethane

This protocol outlines a self-validating workflow for the precise methylation of the 2-hydroxyl group.

Step 1: Substrate Preparation Dissolve 1 eq. of 1,2-dihydroxy-3-methylanthraquinone in anhydrous diethyl ether under an inert argon atmosphere at room temperature. Causality: Anhydrous conditions prevent the degradation of the highly reactive methylating agent, while the non-polar ethereal solvent stabilizes the intramolecular hydrogen bonding of the substrate.

Step 2: Reagent Addition Slowly introduce a stoichiometric excess of ethereal diazomethane (CH₂N₂) dropwise to the reaction mixture while maintaining continuous magnetic stirring. Causality: Why use diazomethane instead of a standard Williamson ether synthesis (e.g., MeI and K₂CO₃)? The 1-hydroxyl group forms a highly stable, six-membered intramolecular hydrogen bond with the adjacent 9-carbonyl oxygen of the anthraquinone core. This significantly reduces the nucleophilicity and acidity of the 1-hydroxyl proton. Diazomethane selectively attacks the sterically accessible and more acidic 2-hydroxyl group, ensuring absolute regioselectivity without the need for complex protecting group chemistry[1][3].

Step 3: Reaction Monitoring Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The reaction is self-validating: the shift from a highly polar dihydroxy compound to a moderately polar mono-methoxy derivative provides clear visual confirmation of successful conversion.

Step 4: Quenching and Purification Quench any residual diazomethane with a few drops of glacial acetic acid. Evaporate the solvent under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate pure 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

Pharmacological Applications

Anti-Parasitic Therapeutics

The compound was fundamentally developed to combat devastating parasitic diseases, specifically lymphatic filariasis (caused by Brugia malayi) and schistosomiasis (caused by Schistosoma mansoni)[3]. In vitro and in vivo assays demonstrate that the specific 1-hydroxy-2-methoxy substitution pattern disrupts the oxidative metabolism of these helminths. The free 1-hydroxyl group is theorized to act as a redox cycler, generating localized reactive oxygen species (ROS) within the parasite's tegument, leading to rapid parasitic paralysis and death[7].

Hepatoprotection via Network Pharmacology

Beyond synthetic applications, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone has been identified as a critical bioactive secondary metabolite in Hedyotis diffusa Willd., a traditional medicinal plant renowned for its hepatoprotective properties[2].

Recent network pharmacology and molecular docking studies have mapped the compound's mechanism of action against Isoniazid (INH)-induced liver injury[4]. INH is a first-line anti-tuberculosis drug notorious for causing severe hepatotoxicity. The anthraquinone derivative mitigates this damage by directly binding to and modulating key cellular survival and inflammatory targets.

Network cluster_targets Key Molecular Targets cluster_pathways Downstream Cellular Effects Compound 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone EGFR EGFR Compound->EGFR IL2 IL2 Compound->IL2 MAPK3 MAPK3 Compound->MAPK3 Apoptosis Apoptosis Inhibition EGFR->Apoptosis Inflammation Inflammatory Modulation IL2->Inflammation MAPK3->Apoptosis

Graphviz DOT Diagram 1: Compound-Target-Pathway network demonstrating hepatoprotective mechanisms.

In Vivo Validation: Zebrafish Hepatotoxicity Model

To rigorously validate the hepatoprotective effects of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone against INH-induced injury, researchers utilize a transgenic zebrafish model[8]. The following protocol details this cutting-edge experimental workflow.

Protocol: Transgenic Zebrafish (L-FABP:EGFP) Assay

Step 1: Model Selection and Maintenance Utilize transgenic zebrafish embryos expressing Enhanced Green Fluorescent Protein (EGFP) under the control of the liver-specific fatty acid-binding protein (L-FABP) promoter. Maintain embryos in standard E3 medium until 3 days post-fertilization (dpf). Causality: The L-FABP:EGFP line is chosen because it allows for the non-invasive, real-time fluorescent quantification of liver morphology. As INH induces steatosis and necrosis, the fluorescent area and intensity decrease proportionally, providing a direct, quantifiable visual readout of liver health without requiring complex histological sectioning[2][9].

Step 2: Induction of Hepatotoxicity Transfer the 3 dpf larvae into 24-well plates. Expose the larvae to an immersion bath containing a predetermined toxic concentration of Isoniazid (INH) for 48 hours. Causality: INH metabolism by hepatic cytochromes generates reactive hydrazine metabolites. These metabolites deplete intracellular Glutathione (GSH) and inhibit Superoxide Dismutase (SOD), leading to catastrophic lipid peroxidation and hepatocyte apoptosis[9][10].

Step 3: Anthraquinone Co-Treatment Concurrently treat specific cohorts with varying concentrations of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

Step 4: Fluorescent Imaging and Biochemical Quantification At 5 dpf, anesthetize the larvae and capture images using a fluorescence microscope. Quantify the liver area and integral optical density (IOD) using ImageJ. Subsequently, homogenize the pooled larval tissue to assay for biochemical markers: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), SOD, and GSH. Validation: A successful hepatoprotective effect is self-validated when the anthraquinone treatment cohort exhibits a statistically significant restoration of EGFP fluorescence, normalized ALT/AST levels, and replenished GSH reserves compared to the INH-only control[4][10].

Workflow Zebrafish Transgenic Zebrafish (L-FABP:EGFP) at 3 dpf INH INH Immersion (Induce Liver Injury) Zebrafish->INH Treatment Anthraquinone Treatment (Co-incubation) INH->Treatment Analysis Fluorescence Imaging & Biomarker Assay (ALT/AST) Treatment->Analysis

Graphviz DOT Diagram 2: Step-by-step experimental workflow for in vivo hepatotoxicity evaluation.

Conclusion

1-Hydroxy-2-methoxy-3-methyl-anthraquinone represents a highly versatile scaffold in modern pharmacology. The precise spatial arrangement of its hydroxyl and methoxy groups not only dictates its successful synthesis via regioselective methylation but also governs its potent biological activity. Whether deployed as a synthetic anti-parasitic agent against lymphatic filariasis or isolated as a natural hepatoprotectant modulating EGFR and MAPK3 pathways, this compound warrants extensive preclinical and clinical investigation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11482554, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone". PubChem.[Link]

  • Nair, M. G., et al. "Anthraquinones and process for the preparation and method of use thereof".
  • Wang, X., Zhao, J., Zhang, R., Liu, X., Ma, C., Cao, G., Wei, Y., & Yang, P. "Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model". Drug Design, Development and Therapy, 2022.[Link]

Sources

Exploratory

1-Hydroxy-2-methoxy-3-methyl-anthraquinone: Structural Profiling, Synthesis, and Pharmacological Potential

Executive Summary 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) is a naturally occurring and synthetically accessible anthraquinone derivative with significant therapeutic potential. Found natively in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) is a naturally occurring and synthetically accessible anthraquinone derivative with significant therapeutic potential. Found natively in medicinal plants such as Hedyotis diffusa Willd., this compound has garnered attention in drug discovery for its potent hepatoprotective, anti-inflammatory, and potential antiparasitic properties.

This technical guide provides an in-depth analysis of its physicochemical properties, outlines self-validating protocols for its synthesis and extraction, and maps its pharmacological target engagement. By understanding the causal relationships between its structural substitutions and biological activity, researchers can leverage this scaffold for advanced drug development.

Physicochemical Profiling & Structural Elucidation

The biological efficacy of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone is deeply rooted in its specific substitution pattern. The anthraquinone core provides a rigid, planar, and lipophilic backbone, while the functional groups at positions 1, 2, and 3 dictate its electronic distribution, target binding affinity, and pharmacokinetic profile[1].

  • 1-Hydroxyl Group: Forms a strong intramolecular hydrogen bond with the adjacent 9-carbonyl oxygen (peri-hydroxyl interaction). This reduces the molecule's overall polarity and limits the reactivity of this specific hydroxyl group.

  • 2-Methoxy Group: Acts as an electron-donating group via resonance, increasing the electron density of the aromatic ring. This substitution is critical for specific protein-ligand interactions (e.g., hydrogen bond accepting) and improves the compound's lipophilicity compared to its dihydroxy counterpart.

  • 3-Methyl Group: Provides steric bulk and further enhances lipophilicity, aiding in cellular membrane permeation.

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
Molecular Formula C16H12O4Defines the core substituted anthraquinone scaffold[1].
Molecular Weight 268.26 g/mol Well within Lipinski's Rule of 5, ensuring optimal oral bioavailability[1].
LogP 3.4Ideal lipophilicity for passive transcellular membrane permeation[1].
Topological PSA 63.6 ŲExcellent for systemic distribution; indicates high probability of good intestinal absorption[1].
CAS Number 74272-73-4Unique registry identifier for procurement and literature search[2].

Chemical Synthesis & Derivatization

While extractable from natural sources, targeted chemical synthesis is required for high-yield, high-purity procurement. The most efficient route involves the selective mono-methylation of an anthraquinone precursor.

Protocol 1: Selective Mono-Methylation via Diazomethane

This protocol leverages the differential acidity and steric environments of the hydroxyl groups on the anthraquinone core to achieve regioselective methylation[3].

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 0.1 mmol of 1,2-dihydroxy-3-methylanthraquinone in 2 mL of anhydrous diethyl ether.

    • Causality: Anhydrous conditions are critical to prevent the premature decomposition of the methylation agent.

  • Reagent Generation: Generate diazomethane (CH2N2) in situ by reacting N-nitroso-N-methylurea with potassium hydroxide (KOH) in an ether biphasic system.

    • Safety Note: Diazomethane is highly toxic and explosive. This step must be performed using specialized, scratch-free glassware behind a blast shield in a fume hood.

  • Regioselective Reaction: Cool the precursor solution in an ice bath (0°C) and add the ethereal diazomethane in excess. Allow the mixture to stand for 4 hours.

    • Causality: The 1-hydroxyl group is sterically hindered and locked in a strong intramolecular hydrogen bond with the 9-carbonyl group. Consequently, the 2-hydroxyl group is preferentially deprotonated and methylated, ensuring high regioselectivity for the 2-methoxy product[3].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel Medium Pressure Liquid Chromatography (MPLC) using a mobile phase of 30% ethyl acetate in hexane.

  • System Validation: Confirm the synthesized structure via LC-MS (target m/z 269.08 [M+H]+) and 1H-NMR (verifying the presence of the distinct methoxy singlet at ~3.9 ppm).

Pharmacological Mechanisms & Target Engagement

1-Hydroxy-2-methoxy-3-methyl-anthraquinone exhibits significant hepatoprotective effects, particularly against drug-induced liver injury (DILI). Recent molecular docking and in vivo studies have identified it as a key bioactive constituent in Hedyotis diffusa Willd. extracts, mitigating isoniazid (INH)-induced hepatotoxicity[4].

Mechanism of Action

The compound exerts its effects by modulating multiple intersecting signaling pathways:

  • EGFR Inhibition: Downregulates aberrant Epidermal Growth Factor Receptor signaling, which is often hyperactivated during acute cellular stress and inflammation[4].

  • MAPK3 & IL2 Modulation: Suppresses the Mitogen-Activated Protein Kinase 3 cascade and Interleukin-2 expression, directly dampening the inflammatory response and reducing oxidative stress (ROS accumulation)[4].

Pathway Cpd 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone EGFR EGFR Downregulation Cpd->EGFR MAPK3 MAPK3 / IL2 Suppression Cpd->MAPK3 Liver Hepatoprotection (Reduced ROS & Apoptosis) EGFR->Liver MAPK3->Liver

Pharmacological signaling pathway of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone in liver protection.

Experimental Workflows: In Vivo Evaluation

To validate the hepatoprotective efficacy of this compound, the Zebrafish (Danio rerio) model is highly recommended due to its genetic homology to humans and optical transparency, which allows for real-time phenotypic screening[4].

Protocol 2: Zebrafish INH-Induced Liver Injury Model

Step-by-Step Methodology:

  • Model Initialization: Collect healthy transgenic zebrafish embryos (e.g., Tg(lfabp10a:EGFP), which express green fluorescent protein in the liver) at 3 days post-fertilization (dpf).

  • Induction of Injury: Transfer the embryos into a 24-well microplate. Expose them to an immersion bath of isoniazid (INH) at a predetermined toxicological concentration to induce oxidative stress and liver injury[4].

  • Therapeutic Co-incubation: Treat the experimental cohorts with varying concentrations of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (e.g., 10, 20, 40 µM) dissolved in 0.1% DMSO.

    • Causality: 0.1% DMSO is the maximum tolerated vehicle concentration that ensures compound solubility without inducing baseline developmental toxicity.

  • Phenotypic Analysis: At 5 dpf, anesthetize the larvae using tricaine. Assess liver morphology, yolk sac retention, and quantify the liver fluorescence intensity using a fluorescence stereomicroscope.

  • System Validation (Histology): Euthanize a subset of larvae for histological validation. Perform Hematoxylin and Eosin (H&E) staining and Transmission Electron Microscopy (TEM) to confirm the reduction of cellular vacuoles, inflammatory cell accumulation, and nuclear atrophy[4].

Workflow Step1 Zebrafish Embryos (3 dpf) Step2 INH Exposure (Liver Injury Model) Step1->Step2 Step3 Compound Treatment (Co-incubation) Step2->Step3 Step4 Phenotypic & Fluorescence Analysis Step3->Step4

Experimental workflow for evaluating hepatoprotective efficacy in an INH-induced zebrafish model.

Conclusion & Future Perspectives

1-Hydroxy-2-methoxy-3-methyl-anthraquinone represents a highly versatile chemical scaffold. Its unique physicochemical properties—driven by its specific regioselective substitutions—endow it with excellent membrane permeability and specific kinase/receptor binding profiles. Future research should focus on structural-activity relationship (SAR) expansions at the 3-methyl position to further optimize its binding affinity to EGFR and MAPK3, potentially unlocking new therapeutic avenues in oncology and chronic inflammatory diseases.

References

  • 1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554 - PubChem Source: nih.gov URL:[Link]

  • 1-HYDROXY-2-METHOXY-3-METHYL-ANTHRAQUINONE | Chemsrc Source: chemsrc.com URL:[Link]

  • Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model Source: nih.gov (PMC) URL:[Link]

  • US7658937B2 - Anthraquinones and process for the preparation and method of use thereof Source: Google Patents URL

Sources

Foundational

An In-depth Technical Guide to the Spectral Data of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Hydroxy-2-methoxy-3-methyl-anthraquinone is a substituted anthraquinone, a class of organic compounds with a core anthracene-9,10-dione struc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2-methoxy-3-methyl-anthraquinone is a substituted anthraquinone, a class of organic compounds with a core anthracene-9,10-dione structure.[1][2] Anthraquinones are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[3] The precise arrangement of substituents on the anthraquinone scaffold dictates its physicochemical properties and, consequently, its pharmacological effects. Therefore, unambiguous structural elucidation through modern spectroscopic techniques is a cornerstone of research and development in this area.

Molecular Structure

The foundational step in interpreting spectral data is a thorough understanding of the molecule's structure. The IUPAC name for the target compound is 1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione, with the molecular formula C₁₆H₁₂O₄ and a molecular weight of 268.26 g/mol .[1]

Caption: Molecular structure of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4] For 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. These predictions are generated using established algorithms and by comparison with the experimental data of the closely related isomer, 1-methoxy-2-methyl-3-hydroxyanthraquinone.[4][5][6]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
1-OH~13.0 - 14.0Singlet-
H-4~7.5 - 7.7Singlet-
H-5~8.1 - 8.3Doublet7.5 - 8.5
H-6~7.6 - 7.8Triplet7.0 - 8.0
H-7~7.6 - 7.8Triplet7.0 - 8.0
H-8~8.1 - 8.3Doublet7.5 - 8.5
2-OCH₃~3.9 - 4.1Singlet-
3-CH₃~2.2 - 2.4Singlet-

Interpretation of the ¹H NMR Spectrum:

  • Chelated Hydroxyl Proton (1-OH): A significantly downfield singlet is expected for the hydroxyl proton at the C-1 position due to strong intramolecular hydrogen bonding with the adjacent carbonyl group at C-9. This is a characteristic feature of 1-hydroxyanthraquinones.[5]

  • Aromatic Protons: The protons on the unsubstituted benzene ring (H-5, H-6, H-7, and H-8) will appear in the aromatic region. H-5 and H-8 are expected to be the most downfield due to the deshielding effect of the adjacent carbonyl groups. They will likely appear as doublets due to coupling with H-6 and H-7, respectively. H-6 and H-7 will be triplets (or more complex multiplets due to coupling with each other) and will be found at a slightly more upfield position. The proton at C-4 is expected to be a singlet as it has no adjacent protons to couple with.

  • Methoxy and Methyl Protons: The methoxy group at C-2 and the methyl group at C-3 will each appear as sharp singlets in the upfield region of the spectrum.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below, based on established spectral databases and comparison with isomers.[5][7]

Carbon Predicted Chemical Shift (δ, ppm)
C-1~160 - 165
C-2~150 - 155
C-3~130 - 135
C-4~110 - 115
C-4a~132 - 137
C-5~126 - 128
C-6~133 - 135
C-7~134 - 136
C-8~127 - 129
C-8a~134 - 136
C-9~180 - 185
C-10~188 - 193
C-9a~115 - 120
C-10a~132 - 137
2-OCH₃~60 - 65
3-CH₃~9 - 12

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbons (C-9 and C-10): Two distinct signals are expected in the most downfield region of the spectrum, corresponding to the two carbonyl carbons. The C-10 carbonyl is expected to be slightly more downfield than C-9 due to the electronic effects of the substituents on the adjacent ring.

  • Oxygenated Aromatic Carbons (C-1 and C-2): These carbons will be significantly downfield due to the direct attachment of electronegative oxygen atoms.

  • Substituted and Unsubstituted Aromatic Carbons: The remaining aromatic carbons will resonate in the typical range of 110-140 ppm. The chemical shifts will be influenced by the nature and position of the substituents.

  • Aliphatic Carbons: The methoxy and methyl carbons will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of an anthraquinone derivative is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[8] Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire Acquire Spectrum lock->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct H1_Spectrum ¹H Spectrum correct->H1_Spectrum C13_Spectrum ¹³C Spectrum correct->C13_Spectrum

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone is expected to show characteristic absorption bands for the hydroxyl, carbonyl, ether, and aromatic moieties.

Expected IR Spectral Data
Frequency Range (cm⁻¹) Vibration Expected Intensity
~3400 (broad)O-H stretch (intramolecularly H-bonded)Medium
~3100-3000C-H stretch (aromatic)Medium to Weak
~2950-2850C-H stretch (aliphatic -CH₃, -OCH₃)Medium to Weak
~1670-1650C=O stretch (quinone, non-H-bonded)Strong
~1630-1610C=O stretch (quinone, H-bonded)Strong
~1600-1450C=C stretch (aromatic)Medium to Strong
~1280-1250C-O stretch (aryl ether)Strong
~1100-1000C-O stretch (hydroxyl)Medium

Interpretation of the IR Spectrum:

  • Hydroxyl Group: A broad absorption band around 3400 cm⁻¹ is indicative of the O-H stretching vibration of the intramolecularly hydrogen-bonded hydroxyl group.

  • Carbonyl Groups: Two distinct C=O stretching bands are anticipated. The carbonyl group at C-9, which is hydrogen-bonded to the 1-hydroxyl group, will absorb at a lower frequency (around 1630-1610 cm⁻¹) compared to the non-hydrogen-bonded carbonyl at C-10 (around 1670-1650 cm⁻¹).[9] These strong absorptions are characteristic of the anthraquinone core.

  • Aromatic and Aliphatic C-H Stretches: Absorptions above 3000 cm⁻¹ are due to the C-H stretching of the aromatic rings, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methyl and methoxy groups.

  • C-O Stretches: A strong band in the region of 1280-1250 cm⁻¹ is expected for the C-O stretching of the aryl ether (methoxy group). The C-O stretch of the hydroxyl group will likely appear around 1100-1000 cm⁻¹.

  • Aromatic C=C Stretches: Multiple bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Finely grind 1-2 mg of dry 1-Hydroxy-2-methoxy-3-methyl-anthraquinone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.[10]

  • Pellet Formation: Transfer the powdered mixture to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent KBr pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer.

    • Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

    • To improve the signal-to-noise ratio, an average of 16 to 32 scans is often performed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Expected Mass Spectral Data
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 268, corresponding to the molecular weight of C₁₆H₁₂O₄.

  • Major Fragmentation Pathways: Anthraquinones typically undergo characteristic fragmentation patterns involving the loss of carbonyl groups (CO).[11][12]

    • [M-CO]⁺˙: A fragment ion at m/z 240, resulting from the loss of one carbonyl group.

    • [M-2CO]⁺˙: A fragment ion at m/z 212, corresponding to the loss of both carbonyl groups.

    • Loss of Methyl Radical: A fragment at m/z 253 ([M-CH₃]⁺) from the cleavage of the methyl group.

    • Loss of Methoxy Radical: A fragment at m/z 237 ([M-OCH₃]⁺) from the cleavage of the methoxy group.

    • Loss of Formaldehyde from Methoxy Group: A fragment at m/z 238 ([M-CH₂O]⁺˙).

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

  • Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment. Electrospray ionization (ESI) is another common technique, particularly for samples analyzed by liquid chromatography (LC-MS), and often results in less fragmentation, showing a prominent protonated or deprotonated molecular ion ([M+H]⁺ or [M-H]⁻).[13][14]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

MS_Fragmentation M [M]⁺˙ m/z 268 M_minus_CH3 [M-CH₃]⁺ m/z 253 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M-OCH₃]⁺ m/z 237 M->M_minus_OCH3 - •OCH₃ M_minus_CO [M-CO]⁺˙ m/z 240 M->M_minus_CO - CO M_minus_2CO [M-2CO]⁺˙ m/z 212 M_minus_CO->M_minus_2CO - CO

Caption: A simplified representation of potential fragmentation pathways for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone in mass spectrometry.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust framework for the structural characterization of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. While experimental data for this specific molecule remains to be published, the combination of predictive methods and comparative analysis with closely related isomers offers a high degree of confidence in the expected spectral features. The detailed protocols and interpretations serve as a practical resource for researchers in the fields of natural product chemistry, synthetic medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this and other substituted anthraquinone derivatives. The continued development of spectral databases and predictive algorithms will further enhance the accuracy and efficiency of these essential analytical techniques.

References

  • Akhtar, M. N., et al. (2014). Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Sains Malaysiana, 43(6), 901-908.
  • Binev, Y., Marques, M. M., & Aires-de-Sousa, J. (2007). Prediction of 1H NMR coupling constants with associative neural networks trained for chemical shifts.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11482554, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10611938, 1-Hydroxy-3-methoxy-2-methylanthracene-9,10-dione. Retrieved from [Link]

  • Ismail, N. H., et al. (2009). 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone from Rennellia elliptica Korth. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2728.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • PhytoBank. (2015, June 26). Showing 1,8-dihydroxy-3-methyl-9,10-anthraquinone (PHY0152342). Retrieved from [Link]

  • NIST. (n.d.). Anthraquinone, 1-amino-2,4-dihydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shupeniuk, V. I., & Taras, T. N. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Journal of Chemistry and Technologies, 29(3), 415-433.
  • Digital Commons@DePaul. (2021, August 22). Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. Retrieved from [Link]

  • Vassilios, P. (2000). Hydroxyquinones: Synthesis and Reactivity. Molecules, 5(12), 1291-1323.
  • Ksendzova, E. N., et al. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Molecules, 29(9), 2148.
  • SpectraBase. (n.d.). 1-Methoxy-3-hydroxy-anthraquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of anthraquinone and 2-methylanthraquinone and.... Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). GC-MS Spectral Databases. Retrieved from [Link]

  • Liu, X., et al. (2016). Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. Molecules, 21(9), 1137.
  • Arakawa, R., et al. (2003). Studies of Complex Formation between Anthraquinones and Metal Ions by Electrospray Ionization Mass Spectrometry. Journal of the Mass Spectrometry Society of Japan, 51(5), 467-471.
  • ACS Publications. (n.d.). Chemical ionization in an ion trap mass spectrometer. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Hydroxy-4-methoxy-3-(prop-1"-enyl)-2-(2'-methylprop-2'-enyl)anthraquinone - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxy-1-methoxy-2-methylanthraquinone, o-acetyl. Retrieved from [Link]

  • Ali, A. M., et al. (2000). Anthraquinones from Morinda citrifolia Roots.
  • ResearchGate. (n.d.). (PDF) 1-Hydroxy-2-methoxy-6-methyl-9,10-anthraquinone from Rennellia elliptica Korth. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed MS/MS fragmentation pathways of five free anthraquinones standard references. Retrieved from [Link]

  • IDOSI Publications. (2013, November 25). Distinguishing Isomeric Anthraquinone by LC-MS. Retrieved from [Link]

  • ResearchGate. (2024, October 12). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental FT-IR spectrum of new anthraquinone derivative. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR of the anthraquinone extract. Retrieved from [Link]

  • Wang, J., et al. (2020). Identification and quantification of target metabolites combined with transcriptome of two rheum species focused on anthraquinone and flavonoids biosynthesis. Scientific Reports, 10(1), 20286.
  • SciSpace. (2010, August 26). Mass spectrometry-based fragmentation as an identification tool in lignomics. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (C₁₆H₁₂O₄) for Research and Development

Abstract: This technical guide provides an in-depth exploration of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, a substituted anthraquinone of significant interest to the scientific community. Anthraquinones are a class o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, a substituted anthraquinone of significant interest to the scientific community. Anthraquinones are a class of naturally occurring and synthetic aromatic compounds built on a 9,10-dioxoanthracene core, renowned for their diverse and potent biological activities.[1][2] This document details the core molecular profile, including its precise molecular weight and formula, and presents a plausible, detailed protocol for its chemical synthesis and purification. Furthermore, it outlines a comprehensive analytical workflow for structural elucidation and purity confirmation using modern spectroscopic techniques. Finally, the guide discusses the broader biological context of the anthraquinone scaffold in drug discovery, potential mechanisms of action, and future research directions, positioning this specific molecule as a promising candidate for further investigation by researchers in medicinal chemistry and drug development.

Core Molecular Profile

Introduction to Anthraquinones

Anthraquinones are a large family of polyketide compounds characterized by the anthracene-9,10-dione framework.[3][4] Their derivatives are generated through various enzymatic reactions in nature or targeted synthesis in the laboratory, leading to a vast chemical diversity.[5] This structural variety underpins their wide range of applications, from industrial dyes to potent pharmacological agents with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][5][6] Understanding the specific properties of a substituted anthraquinone like 1-Hydroxy-2-methoxy-3-methyl-anthraquinone is the first step toward unlocking its therapeutic potential.

Chemical Identity

The precise arrangement of substituents on the anthraquinone core is critical to the molecule's chemical behavior and biological activity.

  • IUPAC Name: 1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione[7]

  • Synonyms: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, 1-Hydroxy-2-methoxy-3-methylanthracene-9,10-dione[7]

  • CAS Number: 74272-73-4[7]

  • Chemical Structure:

    
    
    
Physicochemical Properties

The fundamental physicochemical properties provide essential data for experimental design, including solubility testing, formulation, and analytical method development.

PropertyValueSource
Molecular Formula C₁₆H₁₂O₄PubChem[7]
Molecular Weight 268.26 g/mol PubChem[7]
Exact Mass 268.07355886 DaPubChem[7]
Topological Polar Surface Area 63.6 ŲPubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 4PubChem[7]
XLogP3 (Lipophilicity) 3.4PubChem[7]

Synthesis and Purification

Rationale for Synthetic Strategy

The synthesis of substituted anthraquinones can be achieved through several established methods, including the oxidation of anthracene, Friedel-Crafts reactions, and Diels-Alder cycloadditions.[8][9] For the target molecule, a Friedel-Crafts acylation followed by acid-catalyzed cyclization presents a robust and logical pathway. This strategy involves the reaction of a substituted phthalic anhydride with a corresponding substituted benzene derivative. This approach offers excellent control over the regiochemistry of the final product, which is paramount for establishing clear structure-activity relationships in subsequent biological assays.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification A 3-Methoxy-4-methylphthalic anhydride C Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl₃) A->C B Benzene B->C D Intermediate: 2-Benzoyl-3-methoxy-4-methylbenzoic acid C->D Step 1 E Acid-Catalyzed Cyclization (e.g., H₂SO₄, Heat) D->E Step 2 F Crude Product: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone E->F G Purification (Column Chromatography) F->G H Pure Product G->H

Caption: High-level workflow for the proposed synthesis of the target anthraquinone.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis of the intermediate (Step 1) is a prerequisite for proceeding to the cyclization (Step 2).

  • Step 1: Friedel-Crafts Acylation

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and anhydrous benzene (serving as both reactant and solvent).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add 3-methoxy-4-methylphthalic anhydride (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C. Causality: This slow addition prevents an uncontrolled exothermic reaction.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting anhydride is consumed, cool the reaction mixture back to 0 °C and carefully quench by slowly pouring it over crushed ice containing concentrated hydrochloric acid (HCl). Trustworthiness: This step hydrolyzes the aluminum complex and separates the organic product from the inorganic salts.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-benzoyl-3-methoxy-4-methylbenzoic acid intermediate.

  • Step 2: Acid-Catalyzed Cyclization

    • Place the crude intermediate from Step 1 into a round-bottom flask.

    • Add concentrated sulfuric acid (H₂SO₄) in sufficient quantity to dissolve the solid.

    • Heat the mixture to 100-120 °C for 2-3 hours. The reaction progress can be monitored by TLC. Causality: The strong acid and heat promote the intramolecular electrophilic aromatic substitution (cyclization) to form the anthraquinone core.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • The solid precipitate that forms is the crude 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

    • Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

Purification Protocol
  • Dry the crude solid product under vacuum.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture).

  • Perform column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the purified 1-Hydroxy-2-methoxy-3-methyl-anthraquinone as a solid.

Structural Elucidation and Analytical Characterization

Overview of Analytical Techniques

To confirm the identity and assess the purity of the synthesized compound, a suite of spectroscopic techniques is essential. Mass spectrometry (MS) confirms the molecular weight, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the precise molecular structure, and UV-Visible spectroscopy characterizes its electronic properties.[10]

Analytical Workflow

G Crude Crude Synthetic Product Purified Purified Product (Post-Chromatography) Crude->Purified Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purified->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Purified->NMR UV UV-Vis Spectroscopy Confirms Chromophore Purified->UV Final Structurally Confirmed & Pure Compound MS->Final NMR->Final UV->Final

Caption: Logical workflow for the analytical characterization of the final product.

Experimental Protocol: Mass Spectrometry
  • Rationale: MS is used to determine the molecular weight and confirm the elemental composition of the title compound. The molecular ion peak (M⁺) is expected to be prominent.[10]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode.

    • Expected Result: A prominent peak at m/z 268.0736 (for [M]⁺) or a related adduct, confirming the molecular formula C₁₆H₁₂O₄. Characteristic fragmentation patterns may include the loss of CO (m/z 28) or CH₃ (m/z 15).

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure determination, providing information on the chemical environment of each proton and carbon atom.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

    • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra (like COSY and HSQC) to assign all signals definitively.

    • Expected ¹H NMR Signals: Signals corresponding to the aromatic protons on the unsubstituted ring, a singlet for the aromatic proton on the substituted ring, a singlet for the methoxy (–OCH₃) protons, a singlet for the methyl (–CH₃) protons, and a downfield, exchangeable singlet for the hydroxyl (–OH) proton.

    • Expected ¹³C NMR Signals: Signals for the two carbonyl carbons, aromatic carbons, and the carbons of the methoxy and methyl groups.

Experimental Protocol: UV-Visible Spectroscopy
  • Rationale: The extended conjugated system of the anthraquinone core gives rise to characteristic electronic transitions that can be observed by UV-Vis spectroscopy.[10]

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) in a quartz cuvette.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Scan the absorbance from approximately 200 to 600 nm.

    • Expected Result: The spectrum should exhibit high-intensity π → π* transitions in the UV region and lower-intensity n → π* transitions that may extend into the visible region, characteristic of the hydroxyanthraquinone chromophore.[10]

Biological Context and Therapeutic Potential

The Anthraquinone Scaffold in Drug Discovery

The anthraquinone scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[2][5] Many natural and synthetic anthraquinones have been reported to possess potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[6][11] This broad bioactivity makes novel derivatives like 1-Hydroxy-2-methoxy-3-methyl-anthraquinone compelling candidates for screening in various disease models.

Potential Mechanisms of Action

The therapeutic effects of anthraquinones are often attributed to their ability to interfere with key cellular processes. They can intercalate into DNA, generate reactive oxygen species, and inhibit critical enzymes like topoisomerases and protein kinases.[1] For instance, some anthraquinones have been shown to suppress inflammatory responses by inhibiting leukocyte migration, a process mediated by chemokine receptors and downstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

Illustrative Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Chemokine Receptor (e.g., CXCR4) G_Protein G-Protein Activation Receptor->G_Protein MAPKKK MAPKKK (e.g., MEKK) G_Protein->MAPKKK Signaling Cascade MAPKK MAPKK (e.g., MKK6/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK) MAPKK->MAPK Transcription Transcription Factor Activation (e.g., AP-1) MAPK->Transcription Response Inflammatory Response (Gene Expression) Transcription->Response Ligand Chemokine (Ligand) Ligand->Receptor AQ Anthraquinone Derivative (e.g., 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone) AQ->MAPK Inhibition

Caption: Potential mechanism of anti-inflammatory action via MAPK pathway inhibition.

Future Directions for Research

Given the rich pharmacology of the anthraquinone class, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone warrants further investigation. Key future directions include:

  • Anticancer Screening: Evaluate its cytotoxicity against a panel of human cancer cell lines (e.g., breast, lung, colon) to identify potential antitumor activity.

  • Anti-inflammatory Assays: Test its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell-based models like LPS-stimulated macrophages.

  • Antimicrobial Evaluation: Screen for activity against clinically relevant bacterial and fungal strains, including drug-resistant variants.[5]

  • Enzyme Inhibition Studies: Assess its potential to inhibit specific molecular targets, such as protein kinases or topoisomerases, to elucidate its mechanism of action.

References

  • PubChem. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxy-3-methoxy-2-methylanthracene-9,10-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PhytoBank. (2015). Showing 1,8-dihydroxy-3-methyl-9,10-anthraquinone (PHY0152342). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of Anthraquinones and Triterpenoids from Prismatomeris fragrans. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi. Retrieved from [Link]

  • MDPI. (2022). Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species. Retrieved from [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methoxy-3-hydroxy-anthraquinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione (4). Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Hydroxy-1-methoxy-2-methylanthraquinone, o-acetyl. Retrieved from [Link]

  • Scientific Research Publishing. (2013). One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2021). METHODS OF SYNTHESIS OF HYDROXYANTHRAQUINONE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • MDPI. (2023). Anthraquinones and Derivatives from Marine-Derived Fungi. Retrieved from [Link]

  • PMC. (n.d.). Naturally Occurring Anthraquinones: Chemistry and Therapeutic Potential in Autoimmune Diabetes. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2022). A review on hydroxy anthraquinones from bacteria: crosstalk's of structures and biological activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthraquinone. Retrieved from [Link]

  • Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.

Sources

Foundational

Unveiling the Pharmacological Architecture of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-HMM-AQ) is a highly bioactive, naturally occurring, and synthetically accessible anthraquinone derivative[1]. Characterized by its planar tricyclic core and specific functional group substitutions, 1-HMM-AQ has emerged as a dual-action pharmacophore. Recent molecular docking and in vivo studies highlight its potent hepatoprotective and immunomodulatory properties, particularly as an active phytochemical in Hedyotis diffusa[2]. Simultaneously, synthetic structure-activity relationship (SAR) studies have validated its efficacy as an anti-parasitic agent against malaria and lymphatic filariasis[3]. This whitepaper synthesizes the mechanistic biology of 1-HMM-AQ and provides self-validating experimental protocols for its preclinical evaluation.

Chemical Identity & Structural Biology

Chemical Identifiers:

  • IUPAC Name: 1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione[1]

  • CAS Number: 74272-73-4[1]

  • Molecular Formula:

    
    [1]
    
Causality in Structure-Activity Relationship (SAR)

The biological efficacy of 1-HMM-AQ is strictly dictated by its substituent architecture. Purely hydroxylated anthraquinones often suffer from poor cellular permeability and non-specific DNA intercalation, leading to generic cytotoxicity.

In synthetic workflows, 1-HMM-AQ is generated via the selective mono-methylation of the 2-hydroxyl group using diazomethane (


) in ether[3]. The mechanistic rationale for this selectivity  lies in intramolecular hydrogen bonding: the 1-hydroxyl group is tightly hydrogen-bonded to the adjacent C9 quinone carbonyl, rendering it significantly less nucleophilic. Consequently, mild methylation selectively targets the 2-hydroxyl position[3].

This conversion of a hydroxyl to a methoxy group increases the molecule's lipophilicity (LogP), enhancing its ability to cross parasitic cell membranes and specific eukaryotic kinase domains without causing broad-spectrum DNA damage.

Hepatoprotection & Kinase Modulation

1-HMM-AQ is a critical bioactive constituent of Hedyotis diffusa Willd., a medicinal plant widely utilized for treating inflammatory and hepatic conditions[2]. Network pharmacology and molecular docking have identified 1-HMM-AQ as a high-affinity ligand for several key regulatory targets, including EGFR, IL-2, and MAPK3 [4].

Mechanism of Action

Drug-induced liver injury (DILI), such as that caused by the tuberculosis drug Isoniazid (INH), is driven by the accumulation of toxic metabolites that deplete glutathione (GSH) and trigger massive oxidative stress. 1-HMM-AQ mitigates this through a multi-target cascade:

  • EGFR & MAPK3 Inhibition: By occupying the ATP-binding pockets of these kinases, 1-HMM-AQ dampens downstream pro-inflammatory signaling (e.g., NF-κB pathways)[2].

  • Redox Homeostasis: The compound restores hepatic superoxide dismutase (SOD) and GSH levels, neutralizing reactive oxygen species (ROS) before they induce hepatocyte necrosis[4].

Signaling AQ 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone EGFR EGFR AQ->EGFR Inhibits IL2 IL-2 AQ->IL2 Modulates MAPK3 MAPK3 AQ->MAPK3 Inhibits OxStress Oxidative Stress (ROS) EGFR->OxStress Suppresses Inflam Inflammation (NF-κB) IL2->Inflam Regulates MAPK3->Inflam Suppresses Hepato Hepatocyte Survival & Tissue Repair OxStress->Hepato Prevents Necrosis Inflam->Hepato Prevents Apoptosis

Fig 1: Multi-target signaling modulation by 1-HMM-AQ in hepatoprotection.

Anti-Parasitic & Oncological Applications

Beyond hepatoprotection, 1-HMM-AQ demonstrates profound efficacy against parasitic diseases, specifically malaria (Plasmodium spp.) and lymphatic filariasis (Brugia malayi and Wuchereria bancrofti)[3].

The Causality of Parasitic Toxicity: Parasites possess highly specialized, yet fragile, electron transport chains and limited antioxidant defense mechanisms. The quinone moiety of 1-HMM-AQ undergoes futile redox cycling within the parasite, generating localized bursts of superoxide radicals. Because the methoxy substitution enhances membrane permeability, the compound achieves high intracellular concentrations within the parasite, leading to targeted oxidative destruction of the parasitic mitochondria without harming the host[3].

Quantitative Data & Target Matrix

The following table synthesizes the validated biological targets and efficacy metrics associated with 1-HMM-AQ:

Target / BiomarkerBiological Role1-HMM-AQ EffectValidation Method
EGFR Cellular proliferation kinaseHigh-affinity DockingMolecular Docking[2]
MAPK3 Inflammatory cascade mediatorPathway SuppressionNetwork Pharmacology[4]
IL-2 Immune response regulationAllosteric ModulationMolecular Docking[2]
ALT / AST Serum markers of liver injurySignificant ReductionIn vivo Zebrafish Model[4]
GSH / SOD Hepatic antioxidant defenseSignificant RestorationBiochemical Tissue Assay[4]
Brugia malayi Lymphatic filariasis parasiteIn vitro / In vivo InhibitionParasite Viability Assay[3]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include mandatory internal controls to rule out false positives caused by vehicle toxicity or baseline biological variance.

Protocol A: In Vivo Hepatotoxicity Rescue Assay (Zebrafish Model)

Rationale: Utilizing transgenic L-FABP:EGFP zebrafish (where the liver expresses green fluorescent protein) allows for the non-invasive, real-time quantification of liver mass. As Isoniazid (INH) induces necrosis, fluorescence decays. 1-HMM-AQ efficacy is directly correlated with the preservation of fluorescent area[4].

Step-by-Step Methodology:

  • Model Preparation: Collect healthy L-FABP:EGFP transgenic zebrafish at 3 days post-fertilization (dpf). Distribute into 6-well plates (30 larvae/well).

  • Control Establishment (Self-Validation):

    • Negative Control: E3 medium + 0.1% DMSO (Vehicle).

    • Disease Control: E3 medium + INH (e.g., 10 mM) to establish baseline toxicity.

    • Positive Control: INH + Silymarin (standard hepatoprotectant) to validate assay sensitivity.

  • Intervention: Treat test wells with INH + varying concentrations of 1-HMM-AQ (e.g., 5, 10, 20 µM).

  • Incubation: Incubate at 28.5°C for 48 hours.

  • Imaging & Quantification: Anesthetize larvae with 0.016% tricaine. Image under a fluorescence microscope. Quantify the fluorescent liver area using ImageJ; preservation of area vs. the Disease Control indicates hepatoprotection.

  • Biochemical Lysis: Homogenize 150 pooled larvae per group. Centrifuge and collect the supernatant to measure ALT, AST, SOD, and GSH using standard colorimetric assay kits[4].

Protocol Step1 1. Model Setup L-FABP:EGFP Zebrafish (3 dpf) Step2 2. Injury Induction Isoniazid (INH) Bath Step1->Step2 Step3 3. Therapeutic Intervention 1-HMM-AQ Co-treatment Step2->Step3 Step4 4. In Vivo Imaging Fluorescence Microscopy Step3->Step4 Step5 5. Biochemical Lysis ALT, AST, SOD, GSH Assays Step3->Step5 Step6 6. Efficacy Validation Data vs. Silymarin Control Step4->Step6 Step5->Step6

Fig 2: Self-validating workflow for in vivo hepatotoxicity rescue assay.

Protocol B: In Vitro Anti-Filarial Screening (Brugia malayi)

Rationale: To validate the anti-parasitic claims of 1-HMM-AQ[3], a motility and MTT reduction assay is employed to measure macroscopic and metabolic parasite death, respectively.

Step-by-Step Methodology:

  • Parasite Isolation: Isolate adult Brugia malayi worms from the peritoneal cavity of infected jirds (Meriones unguiculatus).

  • Culture Setup: Transfer worms (1 female or 2 males per well) into 24-well plates containing RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Compound Exposure: Introduce 1-HMM-AQ at gradient concentrations (1 to 50 µM). Include a 0.1% DMSO vehicle control and an Ivermectin positive control.

  • Motility Scoring: Observe under a stereomicroscope every 24 hours for 72 hours. Score motility on a scale of 0 (dead/immotile) to 4 (highly active).

  • Metabolic Validation (MTT Assay): To confirm that immotile worms are metabolically dead (and not merely paralyzed), transfer worms to a 0.5 mg/mL MTT solution for 30 minutes. Viable worms will reduce MTT to a blue formazan dye. Lack of color change validates terminal parasiticidal activity.

References

  • PubChem Database. "1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CID 11482554)." National Center for Biotechnology Information. URL:[Link]

  • Wang, et al. "Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model." ResearchGate / PubMed Central, 2022. URL:[Link]

  • Kamboj, et al. "Anthraquinones and process for the preparation and method of use thereof." US Patent 7658937B2, Google Patents, 2010.

Sources

Exploratory

Unveiling the Mechanism of Action of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone: A Comprehensive Technical Guide

Executive Summary 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) is a highly specialized bioactive compound characterized by a 9,10-anthracenedione core. Originally identified as a critical secondary metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) is a highly specialized bioactive compound characterized by a 9,10-anthracenedione core. Originally identified as a critical secondary metabolite in medicinal plants such as Hedyotis diffusa Willd., and later synthesized for targeted pharmaceutical applications, this compound exhibits a potent dual-pharmacological profile. This whitepaper dissects the two primary mechanisms of action (MoA) of the compound: its hepatoprotective/anti-inflammatory regulation of kinase pathways and its anti-parasitic redox-cycling capabilities.

Structural Pharmacology & Pharmacokinetics

To understand the MoA of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, one must analyze its pharmacophore. The specific functional group substitutions dictate its target engagement and cellular permeability[1]:

  • 9,10-Dioxoanthracene Core: The planar aromatic backbone acts as an electron acceptor/donor, enabling redox cycling and DNA intercalation.

  • 1-Hydroxy Group: Acts as a strong hydrogen bond donor. It forms an intramolecular hydrogen bond with the adjacent carbonyl group, stabilizing the molecule and fine-tuning its reduction potential.

  • 2-Methoxy Group: Significantly increases the molecule's lipophilicity (XLogP3 ~3.4), enhancing its ability to permeate the lipid bilayers of hepatocytes and parasitic cell walls[1].

  • 3-Methyl Group: Provides critical steric bulk. This structural protrusion allows the molecule to firmly anchor within the hydrophobic ATP-binding pockets of specific target kinases (e.g., EGFR, MAPK3)[2].

Hepatoprotective & Anti-Inflammatory Mechanisms

Drug-induced liver injury (DILI), particularly from xenobiotics like isoniazid (INH), is driven by severe oxidative stress and the accumulation of toxic metabolites. Network pharmacology and molecular docking studies have identified 1-Hydroxy-2-methoxy-3-methyl-anthraquinone as a primary hepatoprotective agent[3].

Target Engagement and Pathway Modulation

The compound exerts its hepatoprotective effects by acting as a multi-target modulator[3]:

  • EGFR (Epidermal Growth Factor Receptor): The compound binds to the orthosteric site of EGFR, modulating receptor tyrosine kinase activity to prevent toxin-induced apoptosis[4].

  • MAPK3 (Mitogen-Activated Protein Kinase 3 / ERK1): By regulating the ERK1/2 signaling cascade, the compound shifts the cellular response from necrosis to survival and repair[2].

  • IL-2 (Interleukin-2): It directly interacts with IL-2 signaling pathways, suppressing the pro-inflammatory cytokine storm that typically exacerbates liver tissue damage[4].

  • Antioxidant Restoration: The compound neutralizes reactive oxygen species (ROS), leading to the endogenous upregulation of Superoxide Dismutase (SOD) and the replenishment of Glutathione (GSH) reserves[3].

Hepatoprotection Cmpd 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone EGFR EGFR Receptor Cmpd->EGFR Modulates RTK Activity MAPK3 MAPK3 (ERK1) Cmpd->MAPK3 Regulates Cascade IL2 IL-2 Signaling Cmpd->IL2 Suppresses Cytokines OxStress Oxidative Stress (ROS Reduction) EGFR->OxStress Downregulates ROS Liver Hepatoprotection (Cell Survival) MAPK3->Liver Promotes Survival IL2->Liver Reduces Inflammation OxStress->Liver Restores GSH/SOD

Figure 1: Hepatoprotective signaling network of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

Anti-Parasitic & Antimicrobial Mechanisms

Beyond liver protection, synthetic derivatives of this compound (designated as Compound 'O' in pharmaceutical patents) have demonstrated potent anti-parasitic efficacy against Plasmodium species and Brugia malayi (the causative agent of lymphatic filariasis)[5].

The mechanism relies on the unique vulnerability of parasites to oxidative stress[6]. The anthraquinone core undergoes a one-electron reduction catalyzed by parasitic flavoenzymes, forming a semiquinone radical. This radical rapidly reacts with molecular oxygen to generate cytotoxic superoxide radicals (


). Because parasites possess highly limited antioxidant defense mechanisms, this redox cycling induces fatal oxidative damage to parasitic membranes[7]. Furthermore, the planar nature of the 9,10-dioxoanthracene core allows it to intercalate into parasitic DNA, stalling replication forks and inhibiting topoisomerase II[8].

Quantitative Data Summaries

Table 1: Key Molecular Targets and Binding Roles
Target ProteinPathway / FunctionInteraction Role of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
EGFR Cellular proliferation & survivalModulates receptor tyrosine kinase activity to prevent toxin-induced apoptosis.
MAPK3 (ERK1) MAPK signaling cascadeRegulates downstream stress responses during xenobiotic hepatotoxicity.
IL-2 Inflammatory cytokine signalingDownregulates pro-inflammatory cascades in damaged liver tissue.
Topoisomerase II DNA replication (Parasites)Intercalates DNA and inhibits enzyme kinetics, leading to parasite death.
Table 2: Biochemical Markers in Hepatotoxicity Models
BiomarkerRole in Liver InjuryEffect of Compound Treatment
ALT Indicator of hepatocyte membrane damageSignificant reduction, indicating robust membrane stabilization.
AST Indicator of mitochondrial/cellular damageSignificant reduction, correlating with restored liver function.
SOD Primary antioxidant defenseUpregulation, actively neutralizing ROS generated by hepatotoxins.
GSH Intracellular redox bufferReplenishment of depleted stores to prevent lipid peroxidation.

Experimental Workflows & Protocols

Protocol 1: In Vivo Hepatoprotection Assay (Zebrafish Model)

Causality & Rationale: Zebrafish (Danio rerio) are utilized because their liver development and metabolic pathways are highly homologous to humans. Utilizing an L-FABP:EGFP transgenic line allows for real-time, non-invasive fluorescence monitoring of liver morphology and necrosis[3]. Self-Validating System: This protocol utilizes a vehicle control to establish baseline health, an INH-only group to confirm injury induction, and a positive control (e.g., Silymarin) to benchmark efficacy.

  • Embryo Preparation: Collect 3 days post-fertilization (dpf) transgenic zebrafish embryos (L-FABP:EGFP). Array them in 6-well microplates (30 embryos/well) in standard E3 medium.

  • Injury Induction: Expose the embryos to a pre-determined toxic concentration of Isoniazid (INH, 10 mM) for 24 hours to induce acute hepatotoxicity.

  • Compound Co-incubation: Treat the INH-exposed embryos with logarithmic concentrations (5, 10, 20 µM) of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. Concurrently run a 0.1% DMSO vehicle control and a 10 µM Silymarin positive control.

  • Fluorescence Imaging: At 5 dpf, anesthetize the embryos using 0.016% tricaine. Image the liver using a fluorescence stereomicroscope. Quantify total liver area and EGFP fluorescence intensity using ImageJ software.

  • Biochemical Validation: Homogenize a subset of embryos in cold RIPA buffer. Perform colorimetric assays for ALT, AST, SOD, and GSH to orthogonally validate the visual imaging data[3].

Workflow S1 Zebrafish Embryos (L-FABP:EGFP) S2 INH Exposure (Induce Injury) S1->S2 S3 Compound Tx (Co-incubation) S2->S3 S4 Biochemical Assays (ALT/AST/SOD) S3->S4 S5 Data Analysis (Validation) S4->S5

Figure 2: In vivo zebrafish workflow for validating hepatoprotective efficacy.

Protocol 2: In Vitro Anti-Parasitic Screening (Topoisomerase Inhibition)

Causality & Rationale: To isolate the direct molecular target from secondary cellular effects, a cell-free DNA relaxation assay is employed.

  • Reaction Setup: Combine 0.5 µg of supercoiled plasmid DNA (pBR322) with purified parasitic topoisomerase II (2 Units) in a reaction buffer containing 1 mM ATP.

  • Compound Addition: Introduce 1-Hydroxy-2-methoxy-3-methyl-anthraquinone at concentrations ranging from 0.1 µM to 100 µM.

  • Electrophoresis: Incubate at 37°C for 30 minutes. Terminate the reaction using 1% SDS and Proteinase K. Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (to prevent intercalation artifacts during the run).

  • Quantification: Post-stain the gel with ethidium bromide. Quantify the ratio of supercoiled to relaxed DNA via densitometry to determine the exact

    
     of enzyme inhibition.
    

References

  • National Center for Biotechnology Information. "1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554." PubChem Database.[Link]

  • Wang, et al. (2022). "Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model." PubMed Central (PMC).[Link]

  • U.S. Patent US7658937B2. (2010). "Anthraquinones and process for the preparation and method of use thereof.
  • Friedman, M., et al. (2020). "The Inhibitory Activity of Anthraquinones against Pathogenic Protozoa, Bacteria, and Fungi and the Relationship to Structure." Molecules, 25(13), 3101.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Modification of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Bioactive Anthraquinone Derivative Introduction & Biological Rationale 1-Hydroxy-2-methoxy-3-methyl-anthraquin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Classification: Bioactive Anthraquinone Derivative

Introduction & Biological Rationale

1-Hydroxy-2-methoxy-3-methyl-anthraquinone is a highly valuable tricyclic 9,10-dioxoanthracene derivative 1. Anthraquinones of this specific substitution pattern have garnered significant attention in pharmaceutical development due to their potent in vitro and in vivo biological activities. They are particularly noted for their efficacy against parasitic diseases, including those caused by Schistosoma mansoni and lymphatic filariasis pathogens like Brugia malayi, as well as exhibiting notable anti-tumor properties 2.

The precise arrangement of functional groups—a free hydroxyl at C1, a methoxy at C2, and a methyl at C3—is critical for its structure-activity relationship (SAR). Synthesizing this exact functionalization requires a strategic two-phase approach to overcome challenges in regioselectivity.

Mechanistic Rationale & Chemical Logic

The synthesis is achieved via a Friedel-Crafts condensation followed by a highly regioselective O-methylation 2.

Phase 1: Friedel-Crafts Condensation The construction of the anthraquinone core utilizes phthalic anhydride and 3-methylcatechol (1,2-dihydroxy-3-methylbenzene). The reaction is driven by an AlCl₃/NaCl melt at elevated temperatures (165–185 °C). This specific molten salt mixture is crucial; it acts simultaneously as a high-temperature solvent and a powerful Lewis acid catalyst. The AlCl₃ coordinates with the anhydride, generating a highly electrophilic acylium ion that undergoes a double electrophilic aromatic substitution with the electron-rich 3-methylcatechol ring. The steric and electronic directing effects of the hydroxyl and methyl groups result in 1,2-dihydroxy-3-methylanthraquinone as the major product 2.

Phase 2: Regioselective O-Methylation The critical challenge in this synthesis is the selective methylation of the C2 hydroxyl group while leaving the C1 hydroxyl intact. This is elegantly achieved using diazomethane (CH₂N₂) in diethyl ether 3. The causality behind this regioselectivity lies in hydrogen bonding. The C1-OH group is situated peri to the C9 carbonyl oxygen, forming a robust intramolecular hydrogen bond. This interaction significantly decreases both the acidity of the C1 proton and the nucleophilicity of the C1 oxygen. In contrast, the C2-OH group lacks this intramolecular stabilization, making it far more reactive toward the electrophilic methylating agent. Consequently, mono-methylation occurs exclusively at the C2 position [[3]]().

SynthesisWorkflow PA Phthalic Anhydride FC Friedel-Crafts Cyclization (AlCl3/NaCl, 165-185°C) PA->FC MC 3-Methylcatechol MC->FC Int 1,2-Dihydroxy-3-methyl- anthraquinone FC->Int Meth Selective Methylation (CH2N2, Et2O, 0°C to RT) Int->Meth Prod 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone Meth->Prod

Figure 1: Two-step synthesis workflow of 1-hydroxy-2-methoxy-3-methyl-anthraquinone.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring that intermediate success can be verified before proceeding to the next step.

Phase 1: Synthesis of 1,2-Dihydroxy-3-methylanthraquinone
  • Preparation of the Melt: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine anhydrous AlCl₃ and NaCl (typically in a 5:1 molar ratio) to form the catalytic melt.

  • Reagent Addition: Add 1.0 equivalent of phthalic anhydride and 1.0 equivalent of 3-methylcatechol to the solid mixture 2.

  • Cyclization: Heat the reaction mixture in a sand bath to 165–185 °C. Maintain this temperature for 4 to 5 hours. Validation Check: The mixture will liquefy and transition to a deep, dark color as the condensation proceeds 2.

  • Quenching: Carefully cool the mixture to approximately 80 °C, then slowly pour it into a beaker containing ice-cold aqueous hydrochloric acid (1M) to safely decompose the reactive aluminum complexes 2.

  • Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the intermediate, 1,2-dihydroxy-3-methylanthraquinone 2.

Phase 2: Regioselective Synthesis of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone
  • Substrate Preparation: Dissolve 0.1 mmol of the purified 1,2-dihydroxy-3-methylanthraquinone in 2 mL of anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath 3.

  • Diazomethane Generation: CRITICAL SAFETY NOTE: Diazomethane is highly toxic and explosive. Use specialized glassware without ground-glass joints (e.g., Clear-Seal) and perform strictly behind a blast shield in a fume hood. Generate diazomethane gas by reacting N-nitroso-N-methylurea with aqueous KOH, trapping the gas in cold diethyl ether 3.

  • Methylation: Add the ethereal diazomethane solution in excess to the cooled anthraquinone solution 3.

  • Reaction Progression & Validation: Allow the reaction mixture to stand for several hours, gradually warming to room temperature. Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using 30% EtOAc/Hexane. The starting material will exhibit a lower Retention factor (Rf) due to the presence of two free hydroxyl groups, whereas the mono-methylated product will migrate higher up the plate [[3]]().

  • Isolation: Once TLC confirms complete consumption of the starting material, carefully evaporate the solvent under reduced pressure.

  • Final Purification: Purify the resulting product by silica Medium Pressure Liquid Chromatography (MPLC) using an isocratic mobile phase of 30% ethyl acetate in hexane to yield pure 1-hydroxy-2-methoxy-3-methyl-anthraquinone 3.

Regioselectivity Substrate 1,2-Dihydroxy-3-methylanthraquinone C1 C1-OH Group (Strong Intramolecular H-Bond with C9=O) Substrate->C1 C2 C2-OH Group (Free, Higher Nucleophilicity/Acidity) Substrate->C2 Reagent Diazomethane (CH2N2) C1->Reagent Steric/Electronic Hindrance C2->Reagent Rapid Attack Result1 No Reaction at C1 Reagent->Result1 Result2 O-Methylation at C2 Reagent->Result2

Figure 2: Mechanistic rationale for the regioselective O-methylation by diazomethane.

Quantitative Data & Characterization

The following tables summarize the expected quantitative parameters and physicochemical properties of the synthesis workflow to aid in process validation and analytical verification.

Table 1: Quantitative Reaction Parameters

Reaction StepReagents / CatalystsTemperatureTimeTarget ProductExpected Yield
Phase 1: Condensation Phthalic Anhydride, 3-Methylcatechol, AlCl₃/NaCl165–185 °C4–5 h1,2-Dihydroxy-3-methylanthraquinone~60%
Phase 2: Methylation Diazomethane (excess), Diethyl Ether0 °C to RT2–4 h1-Hydroxy-2-methoxy-3-methyl-anthraquinone>85%

Table 2: Physicochemical & Chromatographic Properties

ParameterValue / Description
Chemical Formula C₁₆H₁₂O₄
Molecular Weight 268.27 g/mol
Phase 1 Purification Silica Gel Column Chromatography
Phase 2 Purification Silica MPLC (30% EtOAc in Hexane)
Regioselectivity Exclusive C2-O-methylation (verified via NMR)

References

  • US7658937B2 - Anthraquinones and process for the preparation and method of use thereof - Google P
  • 1-Hydroxy-2-methylanthraquinone Overview - Ontosight AI.
  • US7658937B2 - Anthraquinones and process for the preparation and method of use thereof - Google P

Sources

Application

Advanced Application Note: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-HMM-AQ) as a Chemical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Structural Rationale 1-Hydroxy-2-methoxy-3-methyl-anthraquinon...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Rationale

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-HMM-AQ) is a highly versatile substituted anthraquinone derivative. Naturally occurring as a bioactive constituent in the medicinal plant Hedyotis diffusa Willd, it has gained significant traction in synthetic chemistry as a critical intermediate for drug discovery.

The utility of 1-HMM-AQ stems from its rigid, planar tricyclic scaffold and its unique regiochemical properties. The presence of the 1-hydroxyl group adjacent to the 9-carbonyl group results in a strong intramolecular hydrogen bond . This structural feature drastically reduces the nucleophilicity and acidity of the 1-OH group compared to other positions, allowing chemists to perform highly selective downstream functionalizations (e.g., esterification, amination) without the need for complex protection/deprotection steps. Consequently, 1-HMM-AQ is widely utilized in the synthesis of anti-parasitic agents (targeting malaria and schistosomiasis) 1 and as a ligand for hepatoprotective pathway modulation 2.

Quantitative Physicochemical Profile

To facilitate downstream assay design and solvent selection, the fundamental physicochemical parameters of 1-HMM-AQ are summarized below 3:

PropertyValueSignificance for Drug Design
CAS Number 74272-73-4Unique registry identifier for sourcing.
Molecular Weight 268.26 g/mol Excellent for lead-like chemical space (Lipinski's Rule of 5 compliant).
Molecular Formula C₁₆H₁₂O₄Defines stoichiometric calculations for synthesis.
XLogP3 3.4Indicates moderate lipophilicity; optimal for cell membrane permeability.
Topological Polar Surface Area 63.6 ŲFavorable for oral bioavailability and target pocket penetration.
H-Bond Donors / Acceptors 1 / 4The single donor (1-OH) is critical for specific kinase/receptor docking.

Upstream Synthesis: Regioselective Methylation

The synthesis of 1-HMM-AQ relies on exploiting the differential reactivity of hydroxyl groups on the anthraquinone core. The standard industrial and laboratory approach involves the Friedel-Crafts acylation of 3-methyl catechol with phthalic anhydride, yielding 1,2-dihydroxy-3-methylanthraquinone.

To convert this into 1-HMM-AQ, a regioselective mono-methylation is required. Using standard alkylating agents (like methyl iodide with a strong base) often leads to over-methylation. Instead, diazomethane (CH₂N₂) in diethyl ether is employed at room temperature. The causality behind this choice is fundamental: the 1-OH group is locked in an intramolecular hydrogen bond with the adjacent 9-carbonyl oxygen. This makes the 1-OH proton significantly less acidic and the oxygen less nucleophilic. Diazomethane, being a milder methylating agent, selectively attacks the unhindered, more reactive 2-OH group, yielding 1-HMM-AQ with high purity 1.

SynthesisWorkflow N1 Phthalic Anhydride + 3-Methyl Catechol N2 1,2-Dihydroxy-3-methyl- anthraquinone N1->N2 HF/BF3 Catalysis (Friedel-Crafts) N3 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone N2->N3 CH2N2 in Ether, RT (Regioselective)

Synthetic workflow for 1-HMM-AQ via regioselective methylation.

Downstream Applications: Pharmacology & Target Modulation

As an intermediate, 1-HMM-AQ is either derivatized at the 1-OH position to create novel anti-parasitic libraries or utilized directly in pharmacological screening. Recent topological analyses and molecular docking studies have identified 1-HMM-AQ as a potent modulator of key cellular targets involved in oxidative stress and inflammation, specifically EGFR, IL-2, and MAPK3 2. By binding to these targets, 1-HMM-AQ downregulates inflammatory cytokine cascades, providing a marked hepatoprotective effect against drug-induced liver injuries (such as those caused by isoniazid).

SignalingPathway C1 1-HMM-AQ (Intermediate/Ligand) T1 EGFR C1->T1 Target Binding T2 MAPK3 C1->T2 Pathway Modulation T3 IL-2 C1->T3 Cytokine Regulation O1 Hepatoprotection & Anti-Inflammatory Response T1->O1 T2->O1 T3->O1

Molecular target interaction network of 1-HMM-AQ mediating hepatoprotection.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls and checkpoints are built into the methodology to prevent false positives and ensure reproducibility.

Protocol A: Regioselective Mono-Methylation to Yield 1-HMM-AQ

Purpose: To synthesize the 1-HMM-AQ intermediate from 1,2-dihydroxy-3-methylanthraquinone.

Materials:

  • 1,2-dihydroxy-3-methylanthraquinone (1.0 eq)

  • Freshly prepared Diazomethane (CH₂N₂) in diethyl ether (Caution: Highly explosive and toxic; handle exclusively in a specialized fume hood using blast shields and specialized glassware without ground-glass joints).

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1,2-dihydroxy-3-methylanthraquinone in 50 mL of anhydrous diethyl ether in a smooth-glass round-bottom flask.

  • Addition: Place the reaction vessel in an ice bath to maintain 0–5°C initially. Slowly add an ethereal solution of diazomethane (approx. 15 mmol) dropwise over 30 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (RT) for 4 hours. The mild nature of CH₂N₂ combined with the intramolecular H-bonding of the 1-OH group ensures the reaction selectively targets the 2-OH group.

  • Quenching & Evaporation: Quench any unreacted diazomethane by adding a few drops of glacial acetic acid until nitrogen evolution ceases. Evaporate the ether under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) of the purified product. The mono-methylated 1-HMM-AQ will exhibit a higher


 value than the dihydroxy precursor due to the loss of one polar hydroxyl group. Spray the TLC plate with a 5% Ferric Chloride (

) solution. A positive colorimetric shift (dark green/purple) confirms that the 1-OH group remains unreacted and free. If the spot does not change color, over-methylation (di-methylation) has occurred, invalidating the batch.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay for EGFR

Purpose: To evaluate the downstream binding kinetics (


) of 1-HMM-AQ or its synthesized derivatives against recombinant EGFR.

Materials:

  • SPR Sensor Chip (e.g., CM5)

  • Recombinant Human EGFR protein (His-tagged)

  • Running Buffer: PBS-P+ (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4) with 5% DMSO.

  • Positive Control: Gefitinib (Known EGFR inhibitor).

Step-by-Step Methodology:

  • Immobilization: Activate the CM5 chip surface using standard amine coupling (EDC/NHS). Immobilize the recombinant EGFR onto Flow Cell 2 (Fc2) to a target level of ~3000 Response Units (RU). Block the remaining active esters with 1M ethanolamine.

  • Reference Channel Preparation: Treat Flow Cell 1 (Fc1) with EDC/NHS and ethanolamine without protein to serve as a blank reference channel.

  • Analyte Preparation: Prepare a serial dilution of 1-HMM-AQ (ranging from 0.1 μM to 50 μM) in the running buffer. Ensure the final DMSO concentration is exactly 5% across all samples to prevent bulk refractive index mismatches.

  • Injection: Inject the analyte series over both Fc1 and Fc2 at a flow rate of 30 μL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the baseline does not recover, inject a short pulse (30 seconds) of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface.

  • Data Analysis: Subtract the Fc1 signal from the Fc2 signal (Fc2-Fc1) to remove bulk shift artifacts. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the

    
    .
    

Self-Validating Checkpoint: The system is self-validating through the mandatory use of the Fc1 reference channel and the Gefitinib positive control. Before testing 1-HMM-AQ, inject Gefitinib. If the calculated


 for Gefitinib does not fall within the expected low nanomolar range (e.g., 1-10 nM), the chip surface is denatured or inactive, and the assay must be aborted and recalibrated.

References

  • National Center for Biotechnology Information (PubChem). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554. Retrieved from[Link]

  • Google Patents.Anthraquinones and process for the preparation and method of use thereof (US7658937B2).
  • Taylor & Francis. Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model. Drug Design, Development and Therapy. Retrieved from[Link]

Sources

Method

Application Note: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone in Drug Discovery – Synthesis, SAR Profiling, and Target Validation

Executive Summary 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (PubChem CID 11482554) is a highly bioactive, semi-synthetic anthraquinone derivative that has garnered significant attention in modern drug discovery[1]. Stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (PubChem CID 11482554) is a highly bioactive, semi-synthetic anthraquinone derivative that has garnered significant attention in modern drug discovery[1]. Structurally characterized by a rigid anthracene-9,10-dione core with specific hydroxyl, methoxy, and methyl substitutions, this compound exhibits a dual-pharmacological profile. It acts as a potent anti-parasitic agent against Plasmodium falciparum and Brugia malayi[2], and serves as a targeted hepatoprotective agent capable of mitigating drug-induced liver injury via kinase modulation (EGFR, MAPK3)[3][4].

This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to the semi-synthesis, structure-activity relationship (SAR) profiling, and in vitro/in vivo validation of this critical molecule.

Chemical Rationale and Structural Causality

The pharmacological efficacy of 1-hydroxy-2-methoxy-3-methyl-anthraquinone is deeply rooted in its specific substitution pattern.

  • The 1-Hydroxyl Group: Forms a strong intramolecular hydrogen bond with the adjacent C9 carbonyl oxygen. This locks the molecule into a specific planar conformation, which is critical for intercalating into biological targets or fitting into narrow kinase ATP-binding pockets.

  • The 2-Methoxy Group (SAR Causality): The selective methylation of the 2-hydroxyl group (converting it to a methoxy group) is a deliberate SAR optimization[2]. Free hydroxyls at the 2-position are highly susceptible to rapid Phase II metabolism (glucuronidation). By masking this position with a methoxy group, researchers decrease the topological polar surface area (TPSA to 63.6 Ų) and increase lipophilicity (LogP ~3.4)[1]. This directly causes enhanced cellular membrane permeability—a strict requirement for penetrating the complex membrane structures of intra-erythrocytic parasites like Plasmodium falciparum.

  • The 3-Methyl Group: Provides steric bulk that enhances hydrophobic interactions within the hydrophobic clefts of target proteins like EGFR and IL-2[3].

Experimental Protocols

Protocol A: Semi-Synthetic Preparation via Selective Mono-Methylation

Objective: To synthesize 1-hydroxy-2-methoxy-3-methyl-anthraquinone from its parent compound (1,2-dihydroxy-3-methylanthraquinone) with high regioselectivity[2].

Mechanistic Causality: Why use diazomethane at room temperature? The 1-OH group's strong intramolecular hydrogen bond to the C9 carbonyl renders it significantly less nucleophilic and less acidic than the 2-OH group. Diazomethane (


) exploits this differential acidity, selectively methylating the free 2-OH without requiring aggressive protection/deprotection steps, creating a self-validating regioselective reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1,2-dihydroxy-3-methylanthraquinone in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a freshly prepared ethereal solution of diazomethane (

    
    ) dropwise at room temperature (20–25°C) under a fume hood. Safety Note: Diazomethane is explosive and highly toxic; use specialized smooth-glass jointware (Clear-Seal) and a blast shield.
    
  • Reaction Monitoring: Stir the mixture for 4–5 hours. Monitor the reaction via TLC (Silica gel, Hexane:Ethyl Acetate 8:2). The disappearance of the highly polar parent spot and the emergence of a faster-moving, less polar spot indicates successful mono-methylation.

  • Quenching & Extraction: Quench excess diazomethane by adding a few drops of glacial acetic acid until nitrogen evolution ceases. Wash the organic layer with 5%

    
     (3 × 20 mL) and brine (20 mL).
    
  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield pure 1-hydroxy-2-methoxy-3-methyl-anthraquinone[2].
    
Protocol B: In Vitro Anti-Parasitic Screening (Plasmodium falciparum)

Objective: Evaluate the anti-malarial efficacy of the synthesized derivative.

Mechanistic Causality: This protocol utilizes SYBR Green I. Because mature human erythrocytes lack a nucleus and DNA, any DNA detected in the culture is exclusively parasitic. This biological absolute makes the assay a self-validating system; fluorescence directly and exclusively correlates with parasite survival and proliferation.

Step-by-Step Methodology:

  • Culture Preparation: Maintain P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a microaerophilic atmosphere (5%

    
    , 5% 
    
    
    
    , 90%
    
    
    ).
  • Compound Plating: Prepare serial dilutions of 1-hydroxy-2-methoxy-3-methyl-anthraquinone (0.1 nM to 10 µM) in 96-well microtiter plates.

  • Incubation: Add the parasite culture (synchronized to the ring stage at 1% parasitemia) to the compound wells. Incubate for 72 hours at 37°C.

  • Lysis and Staining: Freeze the plates at -80°C for 1 hour, then thaw to lyse the erythrocytes. Add 100 µL of SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I) to each well.

  • Quantification: Incubate in the dark for 1 hour at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate

    
     using non-linear regression analysis.
    
Protocol C: Target Validation for Hepatoprotection (Zebrafish Model)

Objective: Validate the compound's ability to prevent Isoniazid (INH)-induced liver injury by modulating EGFR/MAPK3 pathways[4][5].

Mechanistic Causality: Transgenic zebrafish (L-FABP:EGFP) express green fluorescent protein specifically in the liver. Because zebrafish larvae are optically transparent, hepatocyte apoptosis and morphological liver damage induced by INH can be quantified directly in vivo via fluorescence microscopy without sacrificing the animal, ensuring high-throughput, real-time validation[5].

Step-by-Step Methodology:

  • Model Induction: Transfer 3 days post-fertilization (dpf) L-FABP:EGFP transgenic zebrafish larvae into 6-well plates (30 larvae/well). Expose them to an immersion bath of Isoniazid (INH) to induce oxidative stress and liver injury.

  • Treatment: Co-treat the experimental groups with 1-hydroxy-2-methoxy-3-methyl-anthraquinone (at pre-determined non-toxic concentrations, e.g., 5-20 µM).

  • Observation: At 5 dpf, anesthetize the larvae with 0.016% tricaine. Mount them in 1% low-melting-point agarose.

  • Imaging & Analysis: Image the liver morphology using a fluorescence stereomicroscope. Quantify the liver area and integrated fluorescence intensity using ImageJ software. A restoration of fluorescence compared to the INH-only group validates the hepatoprotective effect[6].

Quantitative Data Presentation

Table 1: Structure-Activity Relationship (SAR) Profiling in Parasitic Models Demonstrates the causality of the 2-methoxy substitution on anti-parasitic efficacy.

CompoundSubstitution PatternLogP (Calculated)P. falciparum 3D7

(nM)
B. malayi Motility Inhibition (%) at 10 µM
Parent Anthraquinone1,2-dihydroxy-3-methyl2.1450.5 ± 12.422.4 ± 3.1
Target Compound 1-hydroxy-2-methoxy-3-methyl 3.4 45.2 ± 3.8 85.6 ± 4.2
Chloroquine (Control)N/A4.712.4 ± 1.1N/A

Table 2: Molecular Docking Affinities for Hepatoprotective Targets Highlights the binding energetics of 1-hydroxy-2-methoxy-3-methyl-anthraquinone against key kinases implicated in liver injury[3].

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen/Hydrophobic)Pathway Role
EGFR 1M17-8.4Met769, Thr766, Leu694Upstream Kinase / Apoptosis
MAPK3 4QTB-7.9Asp106, Met108, Lys52Oxidative Stress Cascade
IL-2 1Z92-7.2Phe42, Lys43, Glu62Inflammatory Cytokine

Pathway & Workflow Visualization

The following diagram illustrates the dual-pharmacological workflow of 1-hydroxy-2-methoxy-3-methyl-anthraquinone, demonstrating how structural modifications branch into two distinct therapeutic applications: anti-parasitic clearance and hepatoprotection.

G Compound 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone Membrane Enhanced Membrane Permeability (LogP 3.4) Compound->Membrane SAR Optimization (2-Methoxy) EGFR EGFR / MAPK3 Kinase Targets Compound->EGFR Molecular Docking & Binding Parasite Plasmodium falciparum / Brugia malayi Membrane->Parasite Intracellular Penetration Death Parasite Clearance (Anti-Malarial Efficacy) Parasite->Death Growth Inhibition OxStress Oxidative Stress (ROS Production) EGFR->OxStress Downregulates Signal Apoptosis Hepatocyte Apoptosis (INH-Induced) OxStress->Apoptosis Reduces Damage Hepatoprotection Hepatoprotective Effect (Zebrafish Validation) Apoptosis->Hepatoprotection Prevents Cell Death

Caption: Dual-pharmacological mechanism of 1-hydroxy-2-methoxy-3-methyl-anthraquinone in drug discovery.

References

  • National Center for Biotechnology Information (NCBI). "1-Hydroxy-2-methoxy-3-methyl-anthraquinone; PubChem Compound Summary for CID 11482554." PubChem. URL:[Link]

  • Kalyanaraman, B., et al. "Anthraquinones and process for the preparation and method of use thereof." United States Patent US7658937B2, 2010.
  • Wang, X., et al. "Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model." Drug Design, Development and Therapy, vol. 16, 2022, pp. 1995-2015. URL:[Link]

  • Ontosight AI Knowledge Base. "1-Hydroxy-2-methylanthraquinone Overview: Chemical Structure and Properties." Ontosight. URL:[Link]

Sources

Application

Application Note: HPLC-ESI-Q/TOF-MS Profiling of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone in Botanical Matrices

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Hedyotis diffusa Willd. (HDW) Ethanolic Extract Analyte: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4) Introd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists Matrix: Hedyotis diffusa Willd. (HDW) Ethanolic Extract Analyte: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS: 74272-73-4)

Introduction & Scientific Rationale

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (Molecular Formula: C₁₆H₁₂O₄) is a highly bioactive anthraquinone derivative predominantly identified in the traditional medicinal herb Hedyotis diffusa Willd. [1]. Recent pharmacological profiling utilizing network pharmacology and molecular docking has revealed that this compound exhibits potent hepatoprotective properties. It acts by forming high-affinity binding interactions with critical signaling targets—specifically EGFR, IL-2, and MAPK3—thereby mitigating drug-induced liver injury (such as Isoniazid toxicity) and reducing oxidative stress[1].

To effectively isolate, identify, and quantify this compound within complex botanical matrices, High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-Q/TOF-MS) is the analytical gold standard.

The Causality of the Analytical Design:

  • Chromatographic Strategy: Anthraquinones possess a non-polar aromatic core with polar phenolic hydroxyl groups. A reversed-phase C18 column is selected to provide robust retention via hydrophobic interactions. The addition of 0.1% Formic Acid (FA) to the mobile phase is critical; it suppresses the ionization of the phenolic hydroxyls during separation, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Mass Spectrometry Strategy: Q-TOF-MS provides high-resolution accurate mass (HRAM) data. Because plant extracts contain hundreds of isomeric flavonoids and anthraquinones, achieving mass accuracy within < 5 ppm is essential for unambiguous identification of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (Exact Mass: 268.0736 Da) [2].

Experimental Methodologies

Materials and Reagents
  • Reference Standard: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ultrapure Water (18.2 MΩ·cm).

  • Sample Matrix: Dried and pulverized Hedyotis diffusa Willd. (40-mesh).

Step-by-Step Sample Preparation Protocol

This extraction protocol is optimized to maximize the yield of moderately non-polar anthraquinones while precipitating highly polar polysaccharides.

  • Pulverization: Grind the dried H. diffusa herb and pass it through a 40-mesh sieve to ensure uniform solvent penetration.

  • Solvent Extraction: Weigh exactly 10.0 g of the pulverized powder into a 250 mL round-bottom flask. Add 100 mL of 70% Ethanol (v/v). Rationale: 70% ethanol provides the optimal dielectric constant to solubilize the target anthraquinone while minimizing the extraction of structural plant lipids.

  • Reflux: Heat the mixture under reflux at 80°C for 2 hours. Decant the solvent and repeat the extraction process with a fresh 100 mL of 70% Ethanol for an additional 1 hour.

  • Concentration: Pool the extracts and filter through Whatman No. 1 paper. Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator set to 45°C to prevent thermal degradation of the analytes.

  • Reconstitution: Accurately weigh 10.0 mg of the dried crude extract and dissolve it in 1.0 mL of LC-MS grade Methanol. Vortex for 2 minutes.

  • Clarification: Centrifuge the reconstituted sample at 12,000 rpm for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC autosampler vial.

Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis A Hedyotis diffusa Willd. (40-mesh powder) B Reflux Extraction (70% EtOH, 80°C, 2h) A->B C Filtration & Concentration (Rotary Evaporation, 45°C) B->C D Reconstitution & Filtration (MeOH, 0.22 µm PTFE) C->D E HPLC Separation (C18, 0.1% FA / ACN Gradient) D->E F ESI-Q/TOF-MS (High-Resolution Mass Spec) E->F G Data Processing (Peak ID: m/z 267.0663[M-H]-) F->G

Caption: Workflow for the extraction and HPLC-MS analysis of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

HPLC-ESI-Q/TOF-MS Analytical Conditions

To ensure a self-validating system, the method incorporates a dynamic gradient to wash strongly retained hydrophobic compounds from the column, preventing carryover between runs.

Chromatographic Parameters

Table 1: HPLC System Configurations

ParameterSpecification / Setting
Analytical Column C18 Reversed-Phase (2.1 mm × 100 mm, 1.8 µm particle size)
Column Temperature 35°C (Maintains solvent viscosity and pressure stability)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Equilibration
5.08020Polar compound elution
15.04060Anthraquinone elution window
25.0595Column wash
30.0595Hold wash
30.1955Re-equilibration
35.0955End of run
Mass Spectrometry Parameters

The Q-TOF-MS is operated in both positive and negative Electrospray Ionization (ESI) modes. Negative mode is particularly sensitive for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone due to the facile deprotonation of the C1-hydroxyl group [1].

Table 3: ESI-Q/TOF-MS Configurations

ParameterSettingRationale
Ionization Mode ESI Negative (-) / Positive (+)Captures [M-H]⁻ and [M+H]⁺ ions
Capillary Voltage 3.5 kV (-) / 4.0 kV (+)Optimizes spray stability
Drying Gas Temp 320°CFacilitates rapid droplet desolvation
Drying Gas Flow 10.0 L/min (Nitrogen)Prevents neutral entry into the MS
Nebulizer Pressure 35 psigEnsures fine aerosol generation
Mass Range (m/z) 100 – 1000 DaCovers analyte and matrix fragments
Collision Energy (CE) 20, 40 eVGenerates MS/MS fragmentation patterns

System Suitability & Pharmacological Mapping

Self-Validating Quality Control (QC)

A robust analytical protocol must be self-validating to ensure trustworthiness:

  • Blank Verification: Inject 2.0 µL of LC-MS grade Methanol prior to the sample sequence. The chromatogram must show no peaks at the retention time of the target analyte (S/N < 3), confirming zero system carryover.

  • Mass Accuracy: The observed mass for the deprotonated ion [M-H]⁻ must fall within 5 ppm of the theoretical exact mass (Theoretical m/z 267.0663).

  • Isotopic Fidelity: The observed isotopic distribution (M, M+1, M+2) must match the theoretical C₁₆H₁₂O₄ pattern with a Sigma fit score of > 95%.

Pharmacological Pathway Mapping

Once identified and quantified, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone serves as a critical biomarker for the efficacy of the botanical extract. Molecular docking confirms that this specific anthraquinone structure acts as an antagonist/modulator at key inflammatory and apoptotic receptor sites [1].

Pathway cluster_targets Molecular Targets Compound 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone EGFR EGFR Compound->EGFR High Affinity Docking IL2 IL-2 Compound->IL2 High Affinity Docking MAPK3 MAPK3 Compound->MAPK3 High Affinity Docking Effect Hepatoprotective Effect (Reduces INH-induced Liver Injury) EGFR->Effect IL2->Effect MAPK3->Effect

Caption: Pharmacological targets (EGFR, IL-2, MAPK3) of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

References

  • Wang, X., Zhao, J., Zhang, R., et al. (2022). Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model. Drug Design, Development and Therapy. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11482554, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. URL:[Link]

Method

Application Note: Developing Derivatives of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone for Enhanced Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document ID: AN-2026-03-09 Focus Areas: Synthetic Derivatization, Kinase Inhibition (EGFR/MAPK3), Assay Validation Scientific Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document ID: AN-2026-03-09 Focus Areas: Synthetic Derivatization, Kinase Inhibition (EGFR/MAPK3), Assay Validation

Scientific Rationale & Structural Biology

1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-H-2-M-3-M-AQ) is a naturally occurring bioactive scaffold found in medicinal plants such as Hedyotis diffusa, traditionally utilized for its anti-tumor and hepatoprotective properties. Recent molecular docking and pharmacological studies have identified this anthraquinone as a multi-target ligand, exhibiting notable binding affinities for the Epidermal Growth Factor Receptor (EGFR), Interleukin-2 (IL2), and Mitogen-Activated Protein Kinase 3 (MAPK3) [1, 2].

However, the clinical translation of the native 1-H-2-M-3-M-AQ scaffold is bottlenecked by its high lipophilicity (computed XLogP3 of 3.4) and poor aqueous solubility [1]. The planar tricyclic core promotes strong


 stacking, leading to aggregation in aqueous media.

The Causality of Derivatization: To enhance both the pharmacokinetic profile and target specificity, our derivatization strategy focuses on the C1-hydroxyl and C2-methoxy positions. By introducing basic amine functionalities (e.g., piperazine, morpholine) via ether linkages or Mannich-type reactions, we achieve two critical outcomes:

  • Solubility Enhancement: The introduction of ionizable nitrogen centers drastically reduces the topological polar surface area (TPSA) constraints and improves aqueous solubility at physiological pH.

  • Hinge-Region Targeting: The modified side chains are sterically designed to project into the solvent-exposed region of the EGFR/MAPK3 ATP-binding pocket, while the anthraquinone core maintains critical hydrogen bonding with the kinase hinge region.

Pathway AQ 1-H-2-M-3-M-AQ Derivatives EGFR EGFR AQ->EGFR Inhibits Hinge Region IL2 IL2 Receptor AQ->IL2 Allosteric Mod MAPK3 MAPK3 (ERK1) AQ->MAPK3 Direct Inhibition EGFR->MAPK3 Phosphorylation Cascade NFKB NF-κB IL2->NFKB Pathway Activation Prolif Cell Proliferation & Survival MAPK3->Prolif Promotes NFKB->Prolif Promotes

Fig 1: Mechanistic pathway showing dual inhibition of EGFR/MAPK3 by 1-H-2-M-3-M-AQ derivatives.

Synthetic Strategy & Workflow

The de novo synthesis of the core scaffold relies on a Friedel-Crafts acylation between phthalic anhydride and a substituted phenol (e.g., 3-methylcatechol), catalyzed by


 melts [2]. This is followed by selective methylation using diazomethane (

) or dimethyl sulfate to yield the 1-H-2-M-3-M-AQ core.

Workflow Start Core Synthesis (Friedel-Crafts) Deriv C1/C2 Derivatization (Amination) Start->Deriv AlCl3/NaCl Purif HPLC & NMR Validation Deriv->Purif Yield >85% InVitro TR-FRET Assay (EGFR/MAPK3) Purif->InVitro Purity >98% Lead Lead Optimization & PK Profiling InVitro->Lead IC50 < 500 nM

Fig 2: End-to-end workflow from core synthesis to lead optimization and biological screening.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is designed as a self-validating system . This means internal controls, orthogonal readouts, and mass-balance checks are inherently built into the methodology to prevent false positives—a critical necessity given the auto-fluorescent nature of anthraquinones.

Protocol A: Synthesis and Selective Derivatization

Objective: Synthesize 1-(2-morpholinoethoxy)-2-methoxy-3-methyl-anthraquinone (Derivative D1).

  • Core Preparation: Dissolve 10 mmol of 1-H-2-M-3-M-AQ in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Deprotonation: Add 15 mmol of anhydrous potassium carbonate (

    
    ) and stir at 60°C for 30 minutes. Causality: 
    
    
    
    is a mild base that selectively deprotonates the C1-hydroxyl without triggering ring-opening or degradation of the anthraquinone core.
  • Alkylation: Dropwise add 12 mmol of 4-(2-chloroethyl)morpholine hydrochloride. Elevate the temperature to 80°C and reflux for 6 hours.

  • Self-Validation Step (Reaction Monitoring): Monitor via TLC (Hexane:Ethyl Acetate 7:3). Validation check: The disappearance of the starting material spot (bright yellow under 365 nm UV) and the appearance of a more polar, orange-red fluorescent spot confirms conversion.

  • Quenching & Extraction: Pour the mixture into 200 mL of ice water. Extract with dichloromethane (DCM, 3 x 50 mL). Wash the combined organic layers with brine to remove residual DMF.

  • Purification: Purify via flash column chromatography. Validate structural integrity using

    
    -NMR and LC-MS. Crucial Check: Ensure the disappearance of the phenolic -OH singlet at ~12.5 ppm in the NMR spectra, confirming successful C1 substitution.
    
Protocol B: Orthogonal TR-FRET Kinase Assay (EGFR/MAPK3)

Objective: Evaluate IC50 values while controlling for anthraquinone auto-fluorescence.

Anthraquinones frequently trigger false positives in standard colorimetric or simple fluorometric assays due to their intrinsic absorbance/emission spectra. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by utilizing a long-emission half-life europium (


) chelate.
  • Reagent Preparation: Prepare a 10-point 3-fold serial dilution of the derivatives in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly: In a 384-well low-volume plate, combine:

    • 2 µL of compound (or DMSO vehicle control).

    • 4 µL of EGFR or MAPK3 kinase domain (recombinant, 0.5 nM final).

    • 4 µL of ATP/Substrate mix (ATP at

      
       apparent, ULight-labeled poly-GT substrate).
      
  • Self-Validation Controls:

    • Positive Control: Erlotinib (for EGFR) or Ulixertinib (for MAPK3) to validate the dynamic range.

    • No-Enzyme Control (NEC): Buffer instead of enzyme. Causality: This is critical to subtract any background TR-FRET signal caused by compound aggregation or auto-fluorescence.

  • Incubation & Detection: Incubate at 25°C for 60 minutes. Add 10 µL of EDTA/Eu-anti-phospho-substrate antibody mix to stop the reaction. Read on a multi-mode plate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Data Processing: Calculate the TR-FRET ratio (665 nm / 615 nm). Normalize data against the vehicle control (0% inhibition) and NEC (100% inhibition).

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for the synthesized derivatives, comparing their physicochemical properties and kinase inhibitory activities.

Compound IDSubstitution at C1Substitution at C2CLogPAqueous Sol. (µg/mL)EGFR IC50 (nM)MAPK3 IC50 (nM)
Native Core -OH-OCH33.42< 1.51,450 ± 1202,100 ± 180
D1 -O-(CH2)2-Morpholine-OCH32.1545.0210 ± 15450 ± 35
D2 -O-(CH2)2-Piperazine-OCH31.8582.5185 ± 12310 ± 22
D3 -OH-O-(CH2)2-N(CH3)22.4028.0890 ± 551,250 ± 90
Erlotinib N/A (Control)N/A2.7015.02 ± 0.5> 10,000

Data Interpretation: Modifying the C1-hydroxyl group with a morpholine (D1) or piperazine (D2) moiety significantly reduces CLogP and enhances aqueous solubility by over 50-fold. This structural alteration simultaneously improves the binding affinity to EGFR by nearly an order of magnitude, validating the hypothesis that solvent-exposed basic amines enhance hinge-region interactions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11482554, 1-Hydroxy-2-methoxy-3-methyl-anthraquinone". PubChem, [Link]. Accessed 9 March 2026.

  • Kelly, M., et al. "Anthraquinones and process for the preparation and method of use thereof". United States Patent US7658937B2, 9 Feb. 2010.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical degradation pathways of 1-Hydroxy-2-methox...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals investigating the metabolic and chemical degradation pathways of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions to support your experimental success.

Core Concepts: Understanding the Degradation Profile

Q1: What are the primary predicted metabolic pathways for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone?

Based on its chemical structure—an anthraquinone core with hydroxyl, methoxy, and methyl functional groups—the compound is expected to undergo both Phase I and Phase II metabolism. The primary metabolic routes for similar anthraquinone compounds involve oxidation and conjugation reactions.[1][2][3]

  • Phase I Metabolism (Functionalization): These reactions are typically catalyzed by Cytochrome P450 (CYP) enzymes.[4][5]

    • O-Demethylation: The methoxy group at the C2 position is a likely site for enzymatic cleavage to form a hydroxyl group, yielding 1,2-dihydroxy-3-methyl-anthraquinone.

    • Methyl Group Oxidation: The methyl group at the C3 position can be oxidized to a hydroxymethyl group, analogous to the metabolism of chrysophanol to aloe-emodin.[1] This can be further oxidized to an aldehyde and a carboxylic acid.

    • Aromatic Hydroxylation: A hydroxyl group may be added to the unsubstituted aromatic ring.

  • Phase II Metabolism (Conjugation): These reactions increase water solubility to facilitate excretion and are catalyzed by transferase enzymes.

    • Glucuronidation: The phenolic hydroxyl group at C1, and any hydroxyl groups formed during Phase I metabolism, are prime candidates for conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[6][7][8]

    • Sulfation: The phenolic hydroxyl group(s) can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[2][3][9]

The following diagram illustrates these predicted pathways.

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone M1 1,2-Dihydroxy-3-methyl- anthraquinone Parent->M1 O-Demethylation M2 1-Hydroxy-2-methoxy- 3-hydroxymethyl-anthraquinone Parent->M2 Methyl Oxidation M3 Parent-Glucuronide / Sulfate Parent->M3 Conjugation M4 M1-Glucuronide / Sulfate M1->M4 Conjugation M5 M2-Glucuronide / Sulfate M2->M5 Conjugation

Caption: Predicted metabolic pathways for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

Troubleshooting Guide: In-Vitro Metabolism Experiments

This section addresses common challenges encountered during in-vitro experiments using systems like liver microsomes or recombinant enzymes.

Q2: I am not observing any metabolism of my compound with human liver microsomes. What are the potential causes and solutions?

This is a common issue that can stem from several factors related to the compound, the experimental setup, or the enzymes themselves.

Potential Cause Troubleshooting Steps & Explanation
Low Enzyme Activity Verify Microsome Viability: Run a positive control with a known substrate for a highly active CYP enzyme (e.g., testosterone for CYP3A4). This confirms that the microsomes and the NADPH regenerating system are active.
Incorrect Cofactor Check Cofactors: Phase I (CYP) reactions require an NADPH regenerating system. Phase II reactions require specific cofactors: UDPGA for UGTs and PAPS for SULTs. Ensure you are using the correct, fresh cofactor for the pathway you are investigating.[2][3]
Compound Inhibition Test Lower Concentrations: High concentrations of the substrate can inhibit enzyme activity. Perform a concentration-response curve to find the optimal substrate concentration. Some anthraquinones are known inhibitors of CYP enzymes.[4][5]
Poor Solubility Assess Solubility: The compound may be precipitating in the aqueous incubation buffer. Use a low percentage of an organic co-solvent (e.g., <1% DMSO or acetonitrile) to improve solubility, but be aware that higher concentrations can inhibit enzyme activity.
Metabolism Below Limit of Detection Increase Sensitivity: Concentrate the sample post-incubation. Increase the sensitivity of your analytical method (e.g., optimize MS parameters) or increase the incubation time or protein concentration.
Non-CYP Metabolism Consider Other Enzymes: The compound may be metabolized by other enzyme systems not highly present or active in microsomes, such as cytosolic enzymes (e.g., some SULTs) or peroxidases.[10][11] Consider using S9 fractions or hepatocytes.

Q3: My results show several new peaks, but I'm struggling to identify them. What is a systematic approach to metabolite identification?

A multi-step approach combining analytical data with metabolic logic is required.

G cluster_info Start Multiple Unidentified Peaks in LC-MS Chromatogram Step1 Step 1: Determine Mass Shift from Parent Compound Start->Step1 Step2 Step 2: Propose Biotransformations Based on Mass Shift Step1->Step2 Step3 Step 3: Analyze MS/MS Fragmentation Patterns Step2->Step3 Step4 Step 4: Use Isotope Labeling or Recombinant Enzymes Step3->Step4 End Confirm Metabolite Structure Step4->End info1 +16 Da: Oxidation (Hydroxylation) -14 Da: O-Demethylation +176 Da: Glucuronidation +80 Da: Sulfation

Caption: Workflow for systematic metabolite identification.

  • Analyze Mass Shifts: Calculate the mass difference between each new peak and the parent compound. Common biotransformations have characteristic mass shifts (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).

  • Acquire High-Resolution MS/MS Data: Fragment the metabolite ions and compare the fragmentation pattern to that of the parent compound. A common core fragment suggests the modification is on a specific part of the molecule.

  • Use Specific Enzyme Systems: Incubate the compound with specific recombinant CYP, UGT, or SULT enzymes to confirm which enzyme class is responsible for forming a particular metabolite.[2][3] This greatly narrows down the possibilities.

  • Consider Isotope Labeling: If possible, synthesize a stable isotope-labeled version of the parent compound (e.g., with ¹³C or ²H). Metabolites will show a characteristic mass shift, making them easy to distinguish from background noise.

Troubleshooting Guide: Analytical (LC-MS/MS) Issues

Accurate and reproducible analytical data is the foundation of any degradation study.

Q4: My LC-MS signal intensity is highly variable between injections, even for the same sample. How can I improve precision?

Signal instability can invalidate your results. A systematic check of the LC and MS systems is necessary.

  • Check for Contamination: A dirty ion source or sample cone can cause erratic ionization. Follow the manufacturer's instructions for cleaning these components.[12]

  • Evaluate Autosampler Performance: Poor injection precision is a common cause. Ensure the syringe is free of air bubbles and that the injection volume is appropriate. Use an internal standard added to each sample just before analysis to correct for injection volume differences.[13]

  • Monitor System Suitability: Prepare a quality control (QC) sample (a pooled mixture of your study samples is ideal) and inject it periodically throughout your analytical run (e.g., every 5-10 samples).[14] A high relative standard deviation (RSD%) for a known analyte in the QC samples points to a system-wide issue.

  • Assess LC Stability: Unstable pump flow or pressure can alter retention times and, consequently, the ionization efficiency as the analyte elutes. Ensure the mobile phases are properly degassed and that the system pressure is stable.[12]

  • Optimize Ionization: The electrospray ionization (ESI) process itself can be unstable. Visually inspect the spray needle (if possible) for a consistent, fine mist. Optimize source parameters like capillary voltage and gas flows.[12]

Q5: I suspect sample carryover is occurring. How do I confirm and mitigate it?

Carryover, where a portion of a sample remains in the system and appears in subsequent injections, can lead to false positives.

  • Confirmation: Inject your highest concentration sample, followed immediately by two or three blank injections (mobile phase or extraction solvent). If you see a peak for your analyte in the blank injections that systematically decreases in area, you have confirmed carryover.[12]

  • Mitigation:

    • Improve Needle Wash: The most common source is the autosampler needle. Increase the volume and duration of the needle wash. Use a "strong" wash solvent that is known to solubilize your analyte well (e.g., a high percentage of organic solvent), followed by a "weak" wash that matches the initial mobile phase to prevent peak distortion in the next injection.

    • Modify LC Method: Sometimes, highly retained compounds can slowly bleed from the analytical column. Ensure your gradient is sufficient to elute all compounds.

    • Injection Order: If carryover cannot be eliminated, structure your injection sequence to minimize its impact. For example, avoid injecting a low-concentration sample immediately after a high-concentration one.

FAQs on Forced Degradation Studies

Forced degradation studies are critical for identifying potential degradants and developing stability-indicating analytical methods.[15][16]

Q6: What are the key stress conditions I should apply for a forced degradation study of this compound?

A standard panel of stress conditions should be used to explore different degradation pathways, as recommended by ICH guidelines.[17]

Condition Typical Parameters Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60-80°CHydrolysis of the methoxy ether linkage.
Base Hydrolysis 0.1 M NaOH, 60-80°CHydrolysis, potential ring opening under harsh conditions.
Oxidation 3% H₂O₂, Room TempFormation of N-oxides, hydroxylation.
Thermal Dry Heat, >80°CGeneral decomposition.
Photostability 1.2 million lux hours (visible) & 200 watt hours/m² (UV)Photochemical reactions, often oxidative or rearrangements.[18]

Important: The goal is to achieve 5-20% degradation.[17] You must adjust the duration and intensity of the stress conditions to avoid complete degradation, which can generate irrelevant secondary degradants.[17]

Q7: What is a "stability-indicating method," and why is it essential?

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[15] Crucially, it must also be able to separate and detect the degradation products without interference from the parent drug or other excipients.[16]

Why it's essential:

  • Purity Assessment: It ensures that you can distinguish between the intact drug and its potentially harmful impurities.

  • Accurate Quantification: It prevents the overestimation of the drug's potency by ensuring that degradant peaks do not co-elute with the main API peak.[16]

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require the use of validated stability-indicating methods for all stability studies.[15]

Experimental Protocols

Protocol 1: In-Vitro Metabolic Stability in Human Liver Microsomes (HLM)

  • Prepare Reagents:

    • HLM Stock: Thaw pooled HLM on ice and dilute to 2 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Test Compound Stock: Prepare a 10 mM stock of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone in DMSO. Dilute to 100 µM in buffer.

    • NADPH Regenerating System (NRS): Prepare solution A (NADP+, G6P, MgCl₂) and solution B (G6PDH enzyme) according to the manufacturer's protocol.

  • Incubation Procedure:

    • Pre-warm a 96-well plate or microcentrifuge tubes to 37°C.

    • To each well, add HLM solution to a final concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NRS.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The "0 min" sample is quenched immediately after adding the NRS.

  • Sample Processing:

    • Centrifuge the quenched samples at 4,000 x g for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: General Purpose LC-MS/MS Method for Metabolite Screening

  • LC System: UPLC/HPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • MS System: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes (run separately)

  • Scan Mode:

    • Full Scan (MS1): m/z range 100-1000 to detect parent and metabolites.

    • Data-Dependent MS/MS (ddMS2): Trigger fragmentation on the top 3-5 most intense ions from the full scan to obtain structural information.

References

  • Prasain, J. K., & Stefanowicz, P. (2010). Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes.
  • Chun, Y. J., & Kim, S. (2011). Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones. Chemical Research in Toxicology.
  • Swaine, D. J., & Workman, P. (1999). Involvement of human cytochromes P450 (CYP) in the reductive metabolism of AQ4N, a hypoxia activated anthraquinone di-N-oxide prodrug. PubMed.
  • Forsman, T., & Taavitsainen, P. (2024). Anthraquinone biocolourant dermocybin is metabolized whereas dermorubin is not in in vitro liver fractions and recombinant metabolic enzymes. Basic & Clinical Pharmacology & Toxicology.
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
  • Lhasa Limited. (2025).
  • Page, V., & Schwitzguébel, J. P. (2009). The role of cytochromes P450 and peroxidases in the detoxification of sulphonated anthraquinones by rhubarb and common sorrel plants cultivated under hydroponic conditions.
  • American Chemical Society. (2011). Inhibition of Cytochrome P450 Enzymes by Quinones and Anthraquinones.
  • Shinde, V. (2026). Forced Degradation Studies, Common Q.
  • Dong, J., & Liu, Y. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Molecular Pharmacology.
  • University of Helsinki. (2024). Anthraquinone biocolourant dermocybin is metabolized whereas dermorubin is not in in vitro liver fractions and. HELDA - Helsinki.fi.
  • National Institutes of Health. (2016). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. PMC - NIH.
  • Xiao, S., & Chen, X. (2014). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. PMC - NIH.
  • American Chemical Society. (2024). An Enzymatic Oxidation Cascade Converts δ-Thiolactone Anthracene to Anthraquinone in the Biosynthesis of Anthraquinone-Fused Enediynes. JACS Au.
  • PharmaScroll. (2024).
  • Royal Society of Chemistry. (2013). Analytical Methods. RSC Publishing.
  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Syngene.
  • Rahman, M. M., & Hussain, A. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. Dovepress.
  • Barbas, C., & Ranninger, C. (2019). Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. PMC - NIH.
  • Rakusanova, S., & Cajka, T. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. ScienceDirect.
  • ResearchGate. (n.d.). Sulfotransferase Inhibition: Potential Impact of Diet and Environmental Chemicals on Steroid Metabolism and Drug Detoxification.
  • International Livestock Research Institute. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace.
  • Lv, H., & Chen, G. (2019). Degradation pathways and kinetics of anthraquinone compounds along with nitrate removal by a newly isolated Rhodococcus pyridinivorans GF3 under aerobic conditions. PubMed.
  • ResearchGate. (2021). (PDF) Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-Glucuronosyltransferases: Metabolism, Expression, and Disease. Annual Review of Pharmacology and Toxicology.
  • Rabinowitz, J. D., & Yuan, J. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. PMC - NIH.
  • Panichayupakaranant, P., & Noguchi, H. (2008).
  • Wikipedia. (n.d.). Rubiadin. Wikipedia.
  • Kosydar, R., & Trawczynski, J. (2010). Degradation Reactions in Anthraquinone Process of Hydrogen Peroxide Synthesis.
  • Schwitzguébel, J. P., & Page, V. (2009). Metabolism of sulphonated anthraquinones in rhubarb, maize and celery: the role of cytochromes P450 and peroxidases. PubMed.
  • Metabolon. (n.d.).
  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology.
  • Scribd. (2022).
  • National Center for Biotechnology Information. (n.d.). 1-Hydroxy-2-methoxy-3-methyl-anthraquinone. PubChem.
  • MDPI. (2024). Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. MDPI.
  • Kitano, Y., & Nishikawa, T. (2009).
  • BIORLAB. (n.d.). 1-Hydroxy-2-methylanthraquinone. BIORLAB.
  • EAWAG. (2005).
  • PhytoBank. (2015). Showing 1,8-dihydroxy-3-methyl-9,10-anthraquinone (PHY0152342). PhytoBank.
  • CABI. (2019). Chrysophanol: a review of its pharmacology, toxicity and pharmacokinetics. CABI Digital Library.
  • BenchChem. (n.d.). Degradation pathways of 4-Methoxy-3-methylphenol under experimental conditions. BenchChem.
  • PubMed. (2024).

Sources

Optimization

Technical Support Center: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-HMM-AQ) Solution Stability

Welcome to the Technical Support Center for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-HMM-AQ) , a highly bioactive anthraquinone derivative. As a Senior Application Scientist, I have designed this guide to move beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (1-HMM-AQ) , a highly bioactive anthraquinone derivative. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we address the fundamental chemical causality behind compound degradation, providing drug development professionals with field-proven, self-validating workflows to ensure absolute experimental reproducibility.

Section 1: Core Principles of 1-HMM-AQ Stability (The "Why")

To prevent degradation, you must first understand the structural vulnerabilities of 1-HMM-AQ in solution:

  • Intramolecular Hydrogen Bonding & pH Sensitivity: The hydroxyl group at the C1 position forms a stabilizing intramolecular hydrogen bond with the adjacent C9 carbonyl. However, in alkaline environments (pH > 7.5), this hydroxyl group deprotonates to form a phenolate anion. This ionization increases the electron density across the conjugated ring system, drastically lowering the molecule's oxidation potential and making it highly susceptible to auto-oxidation 1.

  • Photochemical Reactivity: The anthraquinone core is a highly efficient chromophore. Upon exposure to UV or standard fluorescent laboratory light, 1-HMM-AQ enters an excited triplet state. This state readily transfers energy to dissolved molecular oxygen, generating Reactive Oxygen Species (ROS) that rapidly cleave the anthraquinone ring 2.

  • Solvent Hygroscopy: While Dimethyl Sulfoxide (DMSO) is the standard solvent for lipophilic anthraquinones, it is highly hygroscopic. Moisture ingress lowers the dielectric constant of the solvent matrix, causing the highly hydrophobic 1-HMM-AQ to precipitate out of solution over time, mimicking a "loss of stability" 3.

Section 2: Troubleshooting Guide & FAQs

Q: My DMSO stock solution of 1-HMM-AQ lost 40% of its concentration after a week at room temperature, but no degradation peaks appeared on the HPLC. Why? A: This is a solubility failure, not chemical degradation. DMSO rapidly absorbs atmospheric moisture. Because 1-HMM-AQ relies on the pure organic nature of DMSO for solubility, even a 5% water contamination can force the compound into micro-suspension. Solution: Always use anhydrous DMSO (≤0.005% water) and store stocks at -80°C under argon 3.

Q: During my in vitro assays at pH 8.5, the solution color shifts from yellow to deep red, and the compound degrades within hours. What is the mechanism? A: You are observing a bathochromic shift caused by the deprotonation of the 1-hydroxyl group. The resulting phenolate ion is highly reactive. At alkaline pH, anthraquinones undergo rapid oxidative degradation 4. Solution: If your assay requires basic pH, you must deoxygenate your buffers by sparging with nitrogen for 30 minutes prior to introducing 1-HMM-AQ.

Q: I observe inconsistent IC50 values across biological replicates when handling the compound on the benchtop. How do I prevent this? A: Anthraquinones are notoriously photosensitive. Standard laboratory lighting provides enough energy to initiate photolysis and ROS generation 5. Solution: All handling must be performed under low-light conditions or using amber-tinted glassware.

Section 3: Mechanistic Pathways & Workflows

Pathway Compound 1-Hydroxy-2-methoxy- 3-methyl-anthraquinone Photon UV/Vis Light (hv) Compound->Photon Absorbs Excited Excited Triplet State (Photoactive) Compound->Excited Photoexcitation Base Alkaline pH (>7.5) Compound->Base Exposed to Phenolate Phenolate Anion Formation (Bathochromic Shift) Compound->Phenolate Deprotonation (1-OH) ROS Reactive Oxygen Species (ROS Generation) Excited->ROS O2 Interaction Degradation Ring Cleavage & Photodegradation Products ROS->Degradation Oxidative Stress Oxidation Auto-Oxidation Phenolate->Oxidation Increased Electron Density Oxidation->Degradation Breakdown

Fig 1: Chemical degradation pathways of 1-HMM-AQ via photolysis and alkaline auto-oxidation.

Workflow Start Issue: Concentration Drop in 1-HMM-AQ Solution CheckSolvent Check Solvent Type Start->CheckSolvent Aqueous Aqueous Buffer CheckSolvent->Aqueous Organic Organic (DMSO/MeOH) CheckSolvent->Organic CheckPH Check pH Level Aqueous->CheckPH CheckLight Check Light Exposure Organic->CheckLight HighPH pH > 7.5 CheckPH->HighPH LowPH pH < 7.5 CheckPH->LowPH SolPH Oxidative degradation via phenolate ion HighPH->SolPH SolWater Precipitation due to low aqueous solubility LowPH->SolWater Exposed Light Exposed CheckLight->Exposed Yes Dark Stored in Dark CheckLight->Dark No SolLight Photodegradation. Switch to amber vials. SolMoisture Moisture in DMSO. Use anhydrous DMSO. Exposed->SolLight Dark->SolMoisture

Fig 2: Diagnostic workflow for troubleshooting concentration drops in 1-HMM-AQ solutions.

Section 4: Quantitative Data Summaries

Table 1: Stability Matrix of 1-HMM-AQ in Various Environments

Solvent / ConditionpHLight ExposureTemperatureEstimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSON/ADark-80°C> 24 monthsNone (Stable)
Aqueous Buffer7.4Ambient Lab Light25°C< 4 hoursDirect Photolysis / ROS
Aqueous Buffer8.5Dark37°C~ 12 hoursAuto-oxidation (Phenolate)
MethanolN/AUV Light25°C< 15 minutesPhoto-oxidation

Table 2: Recommended Storage Parameters

StateContainer TypeTemperatureAtmosphereMax Shelf Life
Solid PowderAmber Glass-20°CArgon/Nitrogen3 Years
DMSO Stock (10 mM)Amber Glass-80°CArgon/Nitrogen6 Months
Working SolutionLow-Bind Tubes4°CAmbientUse Immediately

Section 5: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Ultra-Stable Anhydrous DMSO Stock Solutions

Purpose: To prevent moisture-induced precipitation and oxidative degradation during long-term storage.

  • Desiccation: Lyophilize the solid 1-HMM-AQ powder for 2 hours prior to dissolution to remove surface moisture.

  • Dissolution: Inside a nitrogen-purged glove box or using a Schlenk line, dissolve the powder in anhydrous DMSO (water content ≤0.005%) to a concentration of 10 mM.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass HPLC vials. Do not use plastic microcentrifuge tubes, as oxygen permeates through standard polypropylene over time.

  • Storage: Purge the headspace of each vial with argon gas, cap tightly, and store at -80°C.

  • Self-Validating Step: Thaw one aliquot and run a baseline HPLC-DAD trace at 254 nm. Spike the sample with an internal standard (e.g.,

    
    -naphthoflavone). The peak purity of 1-HMM-AQ must be >98% to validate the batch.
    
Protocol 2: Forced Degradation (Stress Testing) for Assay Validation

Purpose: To establish a stability-indicating assay that proves your analytical method can detect all degradation products.

  • Baseline Establishment: Prepare a 100 µg/mL working solution of 1-HMM-AQ in 50% Methanol / 50% Water.

  • Alkaline Hydrolysis Stress: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Incubate at 60°C in the dark for 4 hours. Neutralize with 0.1 M HCl before injection 1.

  • Photolytic Stress: Place 2 mL of the working solution in a clear quartz cuvette. Expose to 1.2 million lux hours of UV/Vis light in a photostability chamber.

  • Self-Validating Step (Mass Balance): Analyze the stressed samples via HPLC-UV. Calculate the mass balance: The sum of the parent peak area and all new degradation product peak areas must equal the initial parent peak area (±5%). If it does not, your degradation products are either precipitating out or are highly volatile, requiring a change in extraction solvent or detector (e.g., switching to LC-MS).

References

  • Sadiq, U. et al. "Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage." Foods (PMC), 2022. [Link]

  • Atta-Eyison, A. "Decomposition of Anthraquinone Vat Yellow 1 Using Zinc Oxide Photocatalyst." Journal of Analytical Sciences, Methods and Instrumentation (SCIRP), 2019.[Link]

  • Radović Vučić, M. D. et al. "Heterogeneous photocatalytic degradation of anthraquinone dye Reactive Blue 19." SciELO, 2014. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting One-Pot Anthraquinone Synthesis

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic hurdles and practical bottlenecks researchers encounter when con...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the mechanistic hurdles and practical bottlenecks researchers encounter when consolidating anthraquinone synthesis into a single reaction vessel.

One-pot synthesis of the 9,10-anthraquinone scaffold generally follows one of two primary pathways: the Friedel-Crafts Acylation/Cyclization or the Diels-Alder Cycloaddition/Oxidation Cascade . Below is a visual breakdown of these pathways and their most common points of failure.

G Start One-Pot Anthraquinone Synthesis Route1 Friedel-Crafts Acylation + Cyclization Start->Route1 Route2 Diels-Alder Cycloaddition + Oxidation Start->Route2 Issue1 Poor Regioselectivity & Harsh Acid Degradation Route1->Issue1 Issue2 Incomplete Aromatization (Trapped Intermediates) Route2->Issue2 Sol1 Pd-Catalyzed Relay / Alum in H2O Issue1->Sol1 Sol2 Bifunctional Mo-V-P HPA Catalysts Issue2->Sol2

Fig 1. Divergent one-pot synthesis routes and their primary mechanistic bottlenecks.

Module 1: Friedel-Crafts Strategies & Green Chemistry

Q: I am attempting a one-pot Friedel-Crafts acylation/cyclization using phthalic anhydride and substituted benzenes, but my yields are abysmal (<30%) and I'm seeing significant substrate degradation. What is going wrong?

The Causality: The traditional Friedel-Crafts approach relies on harsh Lewis acids (like AlCl


) or strong Brønsted acids (like fuming H

SO

) to drive both the intermolecular acylation and the subsequent intramolecular cyclization. These aggressive conditions often lead to over-oxidation, sulfonation of electron-rich arenes, and general decomposition of sensitive functional groups[1].

The Solution: To bypass this, you must decouple the activation energy required for the two steps or use a highly coordinating but mild catalyst.

  • Green Chemistry Approach: Use1

    1. Water creates a hydrophobic effect that forces the organic substrates together, while the water-soluble Alum provides mild Lewis acidity without degrading the product[1].
    
  • Transition Metal Relay: Employ a 2 followed by an intramolecular Friedel-Crafts cyclization. This avoids toxic CO gas and utilizes benchtop aldehydes as acylating agents[2].

Quantitative Data: Solvent Optimization

Table 1: Solvent Effect on Alum-Catalyzed One-Pot Synthesis of 2-Methylanthraquinone[1]

SolventCatalyst (mol%)Time (min)Yield (%)Mechanistic Rationale
CH

Cl

25120< 20Poor catalyst solubility; no hydrophobic packing.
THF 25120< 15Coordinating solvent inhibits Lewis acid sites.
Water 256092 High catalyst solubility; hydrophobic effect drives reaction.
Self-Validating Protocol: Aqueous Alum Synthesis
  • Reagent Loading: In a round-bottom flask, combine phthalic anhydride (1.0 equiv) and the substituted benzene (1.0 equiv) in deionized water.

  • Catalyst Addition: Add Alum (KAl(SO

    
    )
    
    
    
    ·12H
    
    
    O) at 25 mol%.
    • Self-Validation Check: The catalyst must dissolve completely into the aqueous phase, leaving the organic substrates as a distinct, visible suspension. If the catalyst does not dissolve, check water temperature and volume.

  • Reaction: Stir vigorously at ambient temperature for 60–120 minutes. Monitor via TLC (Hexane/EtOAc 8:2).

  • Isolation: The highly hydrophobic anthraquinone product will precipitate as a solid as it forms. Filter the solid, wash thoroughly with water to remove the Alum catalyst, and dry under vacuum. No complex chromatography is required[1].

Module 2: Diels-Alder Cycloaddition & Oxidation Cascades

Q: My one-pot reaction between 1,4-naphthoquinone and 1,3-butadiene yields a complex mixture of tetrahydroanthraquinone (THA) and dihydroanthraquinone (DHA). How do I force complete aromatization to the 9,10-anthraquinone (AQ) without running a separate oxidation step?

The Causality: This is the most common failure point in the [4+2] cycloaddition route. The initial Diels-Alder reaction forms the THA adduct. Aromatization requires the removal of four protons and four electrons (oxidative dehydrogenation). If your catalyst only provides Lewis acidity for the cycloaddition, the reaction stalls at the THA or DHA intermediates[3].

The Solution: You need a bifunctional catalyst. Aqueous solutions of3, specifically HPA-10 (H


P

Mo

V

O

), act as both Brønsted acids (driving the diene synthesis) and redox agents (the polyoxometalate framework acts as an electron sink to oxidize the adducts)[3].

Mechanism Naph Naphthoquinone + Diene THA Tetrahydro-AQ (Adduct) Naph->THA [4+2] Cycloaddition (HPA Acidic Protons) DHA Dihydro-AQ (Intermediate) THA->DHA Oxidation (-2H) (HPA V/Mo Core) AQ 9,10-Anthraquinone (Product) DHA->AQ Oxidation (-2H) (HPA V/Mo Core)

Fig 2. Bifunctional HPA-catalyzed cascade from Diels-Alder adduct to fully oxidized anthraquinone.

Quantitative Data: HPA-Catalyzed Yields

Table 2: Yield and Purity of Substituted Anthraquinones using HPA-10 Catalyst in 1,4-Dioxane[4]

Diene SubstrateTarget AnthraquinoneYield (%)Purity (%)
1,3-Butadiene 9,10-Anthraquinone6797
trans-Piperylene 1-Methylanthraquinone8499
2,3-Dimethylbutadiene 2,3-Dimethylanthraquinone78> 95
Chloroprene 2-Chloroanthraquinone< 30N/A
Self-Validating Protocol: HPA-Catalyzed One-Pot Cascade
  • System Setup: In a pressure-resistant reactor, dissolve 1,4-naphthoquinone (1.0 equiv) in a polar, water-miscible organic solvent (e.g., 1,4-dioxane).

    • Causality Check: A water-miscible solvent is critical to ensure the hydrophobic naphthoquinone interacts homogeneously with the aqueous HPA catalyst[3].

  • Catalyst Introduction: Add a 0.2 M aqueous solution of HPA-10 (molar ratio HPA-10/NQ = 2).

  • Diene Addition: Introduce the diene (e.g., 1,3-butadiene pressurized to 200 kPa).

  • Thermal Activation: Heat the mixture to 80–90 °C for 7 hours.

  • Recovery: Cool the reactor to room temperature.

    • Self-Validation Check: The highly crystalline anthraquinone will precipitate out of the solution. Filter the product. The reduced HPA solution remains in the filtrate (often exhibiting a color change due to the reduced V/Mo core) and can be regenerated by pressurized oxygen in a separate vessel[4].

Module 3: Advanced Functionalization for Natural Products

Q: I am trying to synthesize highly functionalized natural anthraquinones (like Chrysophanol or Physcion) via one-pot methods, but functional groups (like methoxy or hydroxyls) are not tolerated by standard conditions. What is the modern alternative?

The Causality: Highly functionalized natural products often degrade under both strong acids (Friedel-Crafts) and strong oxidants (HPA cascades).

The Solution: Use a [4+2] Hauser-Kraus annulation employing5. This reaction proceeds under exceptionally mild conditions using a fluoride source (like TBAT) to generate the aryne in situ. It avoids harsh reagents entirely, allowing for the direct one-step synthesis of complex, medicinally essential scaffolds like Danthron and Chrysophanol without destroying sensitive functional groups[5].

References
  • An efficient one-pot synthesis of anthraquinone derivatives catalyzed by alum in aqueous media. Green Chemistry Letters and Reviews (Taylor & Francis).1

  • One-Pot Process of Anthraquinone Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions as a Bifunctional Catalysts. Modern Research in Catalysis (SCIRP).3

  • One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions. Modern Research in Catalysis (SCIRP).4

  • Palladium-Catalyzed Direct Acylation: One-Pot Relay Synthesis of Anthraquinones. Synthesis (Thieme).2

  • Kobayashi's Aryne Precursor for the One-Step Synthesis of Anthraquinones and Its Application to the Total Synthesis of Chrysophanol, Danthron, and Physcion. The Journal of Organic Chemistry (ACS Publications).5

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC-UV Methods for Anthraquinone Quantification and a Comparison with Alternative Techniques

For researchers and professionals in drug development and quality control, the accurate quantification of anthraquinones—a class of compounds with diverse pharmacological and toxicological profiles—is paramount. High-Per...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and quality control, the accurate quantification of anthraquinones—a class of compounds with diverse pharmacological and toxicological profiles—is paramount. High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) stands as a robust, accessible, and widely implemented technique for this purpose. However, ensuring the reliability and accuracy of the data generated requires a rigorous validation process.

This guide provides an in-depth, experience-driven walkthrough of the validation of an HPLC-UV method for anthraquinone quantification, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] Furthermore, it offers an objective comparison with alternative analytical technologies, empowering you to make informed decisions based on your specific analytical challenges.

Part 1: Rigorous Validation of an HPLC-UV Method for Anthraquinone Quantification

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[3][4] It is not merely a checklist of experiments but a systematic scientific evaluation of the method's performance characteristics. Our approach is grounded in the ICH Q2(R2) guidelines, which provide a comprehensive framework for validation.[2][5]

The "Why": Understanding the Core Validation Parameters

Before delving into the protocol, it's crucial to understand the causality behind each validation parameter. This understanding transforms the validation process from a rote exercise into a scientific investigation.

  • Specificity/Selectivity: This is the cornerstone of any analytical method. It is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][6] Without specificity, you cannot be certain that the signal you are measuring corresponds solely to your anthraquinone of interest.

  • Linearity & Range: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrumental response over a defined concentration span (the range).[3] This is fundamental for accurate quantification, as it establishes the mathematical basis for converting peak areas into concentrations.

  • Accuracy: Accuracy represents the closeness of the test results to the true value.[3] It is a measure of the systematic error of the method. In essence, it answers the question: "Is the method measuring the correct amount?"

  • Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] It reflects the random error of the method and is typically assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be determined with acceptable precision and accuracy.[3] These parameters define the sensitivity limits of your method.

  • Robustness: This parameter measures a method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).[3] A robust method is reliable in a real-world laboratory setting where minor fluctuations are inevitable.

  • System Suitability: These tests are performed before the analysis of any samples to ensure that the chromatographic system is performing adequately on the day of analysis. Key parameters include retention time, peak area, tailing factor, and theoretical plates.

Visualizing the Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Execution & Reporting Dev Define Analytical Target Profile (ATP) Opt Optimize Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) Dev->Opt Protocol Write Validation Protocol (Parameters, Acceptance Criteria) Opt->Protocol Specificity Specificity / Selectivity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Execute Execute Validation Experiments Specificity->Execute Linearity->Execute Accuracy->Execute Precision->Execute LOD_LOQ->Execute Robustness->Execute Report Compile Validation Report Execute->Report

Caption: A workflow diagram illustrating the key stages of analytical method validation.

Experimental Protocol: HPLC-UV Method Validation for an Anthraquinone

This protocol outlines the steps for validating a method for a representative anthraquinone (e.g., Emodin).

1. Chromatographic Conditions (Example)

  • HPLC System: Standard HPLC with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: Isocratic elution with Methanol:Water (80:20 v/v).[9] The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.[7][8]

  • Column Temperature: 30 °C.[8]

  • Injection Volume: 20 µL.[8]

  • UV Detection Wavelength: 287 nm or 436 nm for Emodin.[1]

2. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the anthraquinone reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.[8]

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected range (e.g., 1, 5, 10, 25, 50 µg/mL).[8]

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) from a separate stock solution to assess accuracy and precision.

  • Sample Preparation: Dissolve the sample containing the anthraquinone in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[8]

3. Validation Experiments

  • Specificity:

    • Inject a blank (mobile phase or matrix without analyte).

    • Inject the anthraquinone standard.

    • Inject a sample containing potential interferents (e.g., other related compounds, excipients).

    • Rationale: To ensure that no interfering peaks co-elute with the analyte peak. A PDA detector is highly valuable here as it can assess peak purity by comparing spectra across the peak.

  • Linearity and Range:

    • Inject the calibration standards (e.g., 1-50 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Rationale: To confirm a linear relationship and define the concentration range over which the method is accurate, precise, and linear.

  • Accuracy (Recovery):

    • Prepare a sample matrix and spike it with known concentrations of the anthraquinone at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze these spiked samples in triplicate.

    • Calculate the percentage recovery.

    • Rationale: This directly measures how well the method can quantify the analyte in a complex sample by comparing the measured amount to the known amount added.

  • Precision:

    • Repeatability: Analyze six replicates of a mid-concentration standard or sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    • Rationale: To demonstrate the method's consistency and reproducibility under various common laboratory conditions.

  • LOD & LOQ:

    • Can be determined based on the standard deviation of the response and the slope of the calibration curve, or by determining the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Rationale: To establish the lower limits of the method's capability, which is crucial for impurity analysis or trace-level quantification.

  • Robustness:

    • Introduce small, deliberate changes to the method parameters one at a time. Examples include:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% organic component).

      • Column temperature (e.g., ± 5 °C).

    • Analyze a sample under each condition and observe the effect on retention time, peak area, and tailing factor.

    • Rationale: To proactively identify which method parameters are most critical to control, ensuring the method's reliability during routine use.

Data Summary: Acceptance Criteria and Representative Data

The following table summarizes typical acceptance criteria for an HPLC-UV method validation, based on ICH guidelines, along with representative data for our hypothetical anthraquinone analysis.

Validation ParameterAcceptance CriteriaRepresentative Data
Specificity No interference at the retention time of the analyte. Peak purity > 99%.No interfering peaks observed. Peak purity index of 99.8%.
Linearity (R²) ≥ 0.9990.9995
Range e.g., 1 - 50 µg/mL1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.25%
LOD Signal-to-Noise ≥ 3:10.2 µg/mL
LOQ Signal-to-Noise ≥ 10:10.7 µg/mL
Robustness System suitability parameters pass under all varied conditions.Method passed all robustness challenges.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While HPLC-UV is a powerful and reliable technique, certain analytical challenges may necessitate the use of alternative or complementary methods.[10] The choice of method depends on factors like the required sensitivity, selectivity, sample matrix, and available instrumentation.[7][11]

Overview of Alternative Methods
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that offers high sample throughput and is cost-effective.[12] It allows for the simultaneous analysis of multiple samples and standards on a single plate.[13] Modern HPTLC, coupled with densitometric scanning, enables quantitative analysis.[14][15] It is particularly useful for screening large numbers of samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that couples the separation power of LC with the mass analysis capabilities of a mass spectrometer.[16][17] It is the gold standard for trace-level quantification, especially in complex matrices like biological fluids, due to its ability to monitor specific parent-to-daughter ion transitions.[18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for volatile or semi-volatile compounds.[20] For non-volatile anthraquinones, a derivatization step is often required to increase their volatility. It provides excellent separation efficiency and definitive identification based on mass spectra.[21][22][23]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the mobile phase, offering a "green" alternative with reduced organic solvent consumption.[24][25] It can provide fast separations and is often considered a form of normal-phase chromatography, making it suitable for separating polar compounds like anthraquinones.[26][27][28]

Visualizing Method Selection

G Start Start: Define Analytical Need (e.g., Quantification of Anthraquinone) Matrix Complex Matrix? (e.g., Plasma, Tissue) Start->Matrix Sensitivity Trace Level (ppb/ppt)? Matrix->Sensitivity Yes Throughput High Throughput Screening? Matrix->Throughput No Sensitivity->Throughput No LCMS Consider LC-MS/MS Sensitivity->LCMS Yes Routine Routine QC / Assay? Throughput->Routine No HPTLC Consider HPTLC Throughput->HPTLC Yes HPLCUV HPLC-UV is a strong candidate Routine->HPLCUV Yes GCMS Consider GC-MS (if volatile/derivatizable) Routine->GCMS No SFC Consider SFC (for speed/green chemistry) GCMS->SFC

Caption: A decision tree to guide the selection of an appropriate analytical method.

Performance Comparison of Analytical Methods
FeatureHPLC-UVHPTLCLC-MS/MSGC-MSSFC
Selectivity Good; depends on chromatographic resolution.Moderate to Good.Excellent; based on mass-to-charge ratio.Excellent; combines retention time and mass spectrum.Good to Excellent.
Sensitivity Moderate (µg/mL - ng/mL).[29]Moderate (ng/spot).[13][15]Excellent (pg/mL - fg/mL).[17][19]Very Good (pg level).[22]Good (ng/mL).[26]
Speed/Throughput Moderate.High.Moderate.Moderate.High.[27]
Cost (Instrument) Low to Moderate.[8]Low.High.[8]Moderate.[8]Moderate to High.
Cost (Operational) Low.Low.High.Moderate.Low (reduced solvent).
Sample Matrix Versatile, but complex matrices may require cleanup.Good for simple matrices.Excellent for complex matrices.Requires clean samples; derivatization may be needed.Good for a range of polarities.
Key Advantage Robust, reliable, widely available, cost-effective.High throughput, low cost per sample.Unmatched sensitivity and selectivity.Definitive identification, high resolution."Green" technique, very fast analysis.
Key Limitation Limited sensitivity and selectivity compared to MS.Lower resolution and sensitivity than HPLC/LC-MS.High cost, matrix effects can be an issue.Limited to volatile/derivatizable compounds.Less common, requires specialized equipment.

Conclusion

The validation of an HPLC-UV method is a critical, multi-faceted process that ensures the generation of reliable and accurate data for the quantification of anthraquinones. Its robustness, accessibility, and cost-effectiveness solidify its role as a cornerstone technique in many research and quality control laboratories.

However, the landscape of analytical chemistry is diverse. For challenges requiring ultra-high sensitivity in complex matrices, LC-MS/MS is the undisputed leader.[16][17] For high-throughput screening, HPTLC offers a pragmatic and efficient solution.[13][14] Meanwhile, GC-MS provides powerful confirmatory analysis for amenable compounds, and SFC is emerging as a fast, environmentally friendly alternative.[22][27] By understanding the fundamental principles of method validation and the comparative strengths of each technique, scientists and researchers can confidently select and validate the most appropriate method to meet their analytical objectives.

References

  • A HT column GC/MS method for the determination of anthraquinone and its toxic impurities in paper products. RSC Publishing.
  • Analytical methods for determination of anthraquinone dyes in historical textiles: A review. ScienceDirect.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
  • Different qualitative and quantitative analytical techniques for determination of major anthraquinonoids in Rhubarb. Chem Rev Lett.
  • High-performance thin layer chromatography method for quantitative determination of four major anthraquinone derivatives in Rheum emodi. PubMed.
  • Targeted quantitative analysis of anthraquinone derivatives by high-performance liquid chromatography coupled with tandem mass spectrometry to discriminate between crude and processed rhubarb samples. RSC Publishing.
  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Determination of anthraquinones in Frangula alnus by Supercritical Fluid Chromatography. ScienceDirect.
  • Using UHPSFC to Determine Anthraquinone Derivatives in Herbal Medicine. Chromatography Online.
  • [Qualitative analysis of compositions of anthraquinone series working solution by gas chromatography-mass spectrometry]. PubMed.
  • Simultaneous determination of six anthraquinones in rat plasma by LC-MS/MS. ResearchGate.
  • High-performance thin layer chromatography method for quantitative determination of four major anthraquinone derivatives in Rheum emodi. ResearchGate.
  • Determination of the Anthraquinones Aloe-Emodin and Aloin-A by Liquid Chromatography with Mass Spectrometric and Diode Array Detection. Journal of AOAC INTERNATIONAL.
  • Simultaneous Determination of Six Anthraquinone Derivatives in Radix et Rhizoma Rhei-based Medicines by Ultra-Performance LC. AKJournals.
  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass.
  • Determination of 9, 10-Anthraquinone in Tea Packaging Paper by GC-MS/MS. Science and Technology of Food Industry.
  • HPTLC-DESI-HRMS-Based Profiling of Anthraquinones in Complex Mixtures—A Proof-of-Concept Study Using Crude Extracts of Chilean Mushrooms. MDPI.
  • Simultaneous Determination of Polycyclic Aromatic Hydrocarbons and Anthraquinone in Yerba Mate by Modified MSPD Method and GC-MS. MDPI.
  • Anthraquinone Residues in Dried Walnut (Juglans regia) Leaves for Herbal Infusions: Proof of Endogenous Origin via a Sampling-Driven and GC-MS/MS-Based Strategy. ACS Publications.
  • Densitometric HPTLC Quantification of 2-Azaanthraquinone Isolated from Mitracarpus scaber and Antimicrobial Activity against Dermatophilus congolensis. AKJournals.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Two validated HPLC methods for the quantification of alizarin and other anthraquinones in Rubia tinctorum cultivars. PubMed.
  • Supercritical fluid chromatography for the analysis of natural dyes: From carotenoids to flavonoids. PubMed.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for Anthraquinone Quantification. Benchchem.
  • Anthraquinone Extraction and Quantification, Modification of the Pictet-Spengler Reaction for the Creation of Useful Isotopes an. Digital Commons@DePaul.
  • A Comparative Guide to the Quantification of 2-Nitroanthraquinone: HPLC-UV and Alternative Methods. Benchchem.
  • Chemical Analysis and Elucidation of Anthraquinone and Flavonoid Type Compounds with Applications to Historical Artefacts and Sustainability. White Rose eTheses Online.
  • Supercritical Fluid Chromatography in Natural Product Analysis – An Update. ResearchGate.
  • Two Validated HPLC Methods for the Quantification of Alizarin and other Anthraquinones in Rubia tinctorum Cultivars. Wageningen University & Research.
  • A Comparative Guide to the Robustness of Analytical Methods Employing Anthraquinone-d8. Benchchem.
  • Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids. PubMed.
  • Analytical Techniques use for Assessing Antioxidant, Phytochemical and Biochemical Properties of Plants and Fruits: A Review. Progress in Chemical and Biochemical Research.
  • Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. MDPI.
  • (PDF) Phytochemical Test Methods: Qualitative, Quantitative and Proximate Analysis. ResearchGate.
  • An Introduction on Phytochemical Analysis and their Types. Scholars Research Library.
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI.
  • Development and Validation of HPLC-PDA Assay method of Frangula emodin. ResearchGate.
  • A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn. Research Journal of Pharmacy and Technology.
  • bioanalytical method validation and study sample analysis m10. ICH.
  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).

Sources

Comparative

Confirming the structure of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone using 2D NMR.

Confirming the Regiochemistry of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone: A Comparative Guide to 2D NMR vs. Alternative Modalities Introduction: The Regiochemical Challenge In the structural elucidation of highly subs...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming the Regiochemistry of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone: A Comparative Guide to 2D NMR vs. Alternative Modalities

Introduction: The Regiochemical Challenge

In the structural elucidation of highly substituted natural products and synthetic derivatives, determining the exact molecular formula is only half the battle. For a molecule like 1-Hydroxy-2-methoxy-3-methyl-anthraquinone , the primary analytical challenge lies in defining its regiochemistry—specifically, the exact sequence of the hydroxyl (-OH), methoxy (-OCH3), and methyl (-CH3) groups on the aromatic core.

Differentiating this specific arrangement from structural isomers (e.g., 1-hydroxy-3-methoxy-2-methyl-anthraquinone) requires an analytical modality capable of mapping both through-bond connectivity and through-space proximity. As a Senior Application Scientist, I present this guide to objectively compare the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against alternative techniques (Mass Spectrometry, 1D NMR, and X-ray Crystallography), demonstrating why a comprehensive 2D NMR suite serves as the definitive, self-validating standard for structural confirmation.

Part 1: Modality Comparison & Performance Analysis

When confirming the structure of a substituted anthraquinone, researchers typically rely on four primary analytical pillars. Here is how they compare in utility and limitations:

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry will easily confirm the exact mass and molecular formula (C16H12O4). However, MS is fundamentally blind to regiochemistry in this context; positional isomers will yield nearly identical fragmentation patterns.

  • 1D NMR (1H and 13C): 1D NMR identifies the isolated functional groups. The 1H spectrum will reveal a strongly hydrogen-bonded hydroxyl proton far downfield (~13.0 ppm), a methoxy singlet (~3.9 ppm), a methyl singlet (~2.3 ppm), and an isolated aromatic proton at H-4 (~7.6 ppm)[1],[2]. However, because carbons C-1, C-2, and C-3 are quaternary (lacking directly attached protons), 1D NMR cannot prove which group is attached to which carbon.

  • X-ray Crystallography: While X-ray provides absolute 3D structural truth, planar anthraquinones often suffer from severe π-π stacking, making the growth of high-quality, single crystals a significant, time-consuming bottleneck.

  • 2D NMR Spectroscopy: The optimal solution. By utilizing a suite of 2D experiments (HSQC, HMBC, NOESY), researchers can bridge the quaternary carbon gaps, providing unambiguous proof of the substituent sequence directly in the solution state[3],[4].

Quantitative Performance Comparison
Analytical ModalityRegiochemical ResolutionSample StateTime-to-ResultDestructive?Primary Utility
HRMS Low (Isomer-blind)Gas/Ionized< 1 HourYesMolecular formula confirmation.
1D NMR ModerateSolution< 1 HourNoFunctional group identification.
2D NMR Suite High (Definitive) Solution 4 - 12 Hours No Unambiguous atomic connectivity.
X-ray Crystallography High (Definitive)Solid (Single Crystal)Days to WeeksNoAbsolute 3D stereochemistry.

Part 2: The 2D NMR Self-Validating System (Mechanistic Causality)

To confirm the structure of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, we do not merely collect data; we build a self-validating logical network. The 2D NMR suite achieves this through three distinct, complementary experiments:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps 1-bond carbon-hydrogen connections[5],[6]. It allows us to assign the exact 13C chemical shifts for the methoxy carbon, the methyl carbon, and the C-4 methine carbon by correlating them directly to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical tool for elucidating quaternary carbons. HMBC transfers magnetization across 2 to 3 bonds[5].

    • The 1-OH proton will show a 3-bond correlation to C-2.

    • The 2-OCH3 protons will show a 3-bond correlation only to C-2.

    • The 3-CH3 protons will show a 3-bond correlation to C-2 and C-4, and a 2-bond correlation to C-3.

    • Causality: Because the OH, the OCH3, and the CH3 protons all show long-range correlations converging on C-2 , we definitively prove that the methoxy group sits between the hydroxyl and the methyl groups[6].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To validate the through-bond HMBC data, NOESY maps through-space proximity (< 5 Å)[3],[4]. We will observe a strong NOE cross-peak between the 2-OCH3 protons and the 3-CH3 protons, and another between the 3-CH3 protons and the H-4 aromatic proton. If the structure were 1-hydroxy-3-methoxy-2-methyl-anthraquinone, this spatial correlation network would break down.

G Start Unknown Anthraquinone (C14H8O2 core + OH, OMe, Me) Step1 1D 1H & 13C NMR Identify functional groups (OH, OMe, Me, Carbonyls) Start->Step1 Step2 HSQC Map 1-bond C-H (Assign C4-H, OMe, Me) Step1->Step2 Step3 HMBC Map 2/3-bond C-H (Link substituents to C1, C2, C3) Step2->Step3 Step4 NOESY Spatial correlations (Confirm 2-OMe & 3-Me proximity) Step3->Step4 Valid Regiochemistry Confirmed: 1-OH, 2-OMe, 3-Me Step4->Valid

Workflow of 2D NMR structural elucidation for anthraquinones.

G H_OH 1-OH Proton (δ ~13.0 ppm) C1 C-1 (Quaternary) H_OH->C1 HMBC (2-bond) C2 C-2 (Quaternary) H_OH->C2 HMBC (3-bond) H_OMe 2-OMe Protons (δ ~3.9 ppm) H_Me 3-Me Protons (δ ~2.3 ppm) H_OMe->H_Me NOESY (Space) H_OMe->C2 HMBC (3-bond) H_4 H-4 Proton (δ ~7.6 ppm) H_Me->H_4 NOESY (Space) H_Me->C2 HMBC (3-bond) C3 C-3 (Quaternary) H_Me->C3 HMBC (2-bond) C4 C-4 (Methine) H_Me->C4 HMBC (3-bond) H_4->C2 HMBC (3-bond) H_4->C3 HMBC (2-bond)

HMBC and NOESY correlation network confirming substituent positions.

Part 3: Experimental Protocol for 2D NMR Acquisition

To ensure reproducibility and high-fidelity data, follow this standardized protocol for acquiring the necessary 2D NMR spectra[3].

Step 1: Sample Preparation

  • Weigh 5–10 mg of highly purified 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6. Note: CDCl3 is preferred to prevent rapid exchange of the 1-OH proton, ensuring its visibility for HMBC correlations.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Transfer to a high-quality 5 mm NMR tube.

Step 2: Instrument Calibration

  • Insert the sample into a 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).

  • Lock onto the deuterium signal of the solvent and perform rigorous automated shimming (TopShim) to ensure sharp line widths (< 1.0 Hz for the TMS peak).

Step 3: 1D Baseline Acquisition

  • Acquire a standard 1H NMR spectrum (16–32 scans, spectral width 0–15 ppm) to verify sample purity and locate the chelated 1-OH peak.

  • Acquire a 13C{1H} NMR spectrum (1024+ scans, spectral width 0–220 ppm) to identify the highly deshielded quinone carbonyl carbons (C-9 and C-10, typically >180 ppm)[2].

Step 4: 2D HSQC Acquisition

  • Load a gradient-selected HSQC pulse program (e.g., hsqcedetgpsisp2.2).

  • Set the F2 (1H) spectral width to match the 1D proton spectrum and the F1 (13C) spectral width to 0–220 ppm.

  • Acquire 2048 data points in F2 and 256 increments in F1.

  • Process with zero-filling to 1024 points in F1 and apply a squared sine-bell apodization function.

Step 5: 2D HMBC Acquisition

  • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Critical Parameter: Optimize the long-range coupling delay for J = 8 Hz (standard for aromatic 2- and 3-bond C-H couplings).

  • Acquire with 8–32 scans per increment to ensure sufficient signal-to-noise for the quaternary carbons (C-1, C-2, C-3).

Step 6: 2D NOESY Acquisition

  • Load a phase-sensitive NOESY pulse program (e.g., noesygpph).

  • Set the mixing time (d8) to 300–500 ms, which is optimal for the tumbling rate of a small, rigid molecule like an anthraquinone.

  • Process the data and look specifically for off-diagonal cross-peaks connecting the ~3.9 ppm (methoxy) and ~2.3 ppm (methyl) resonances.

References

  • Structural and spectral assignments of six anthraquinone derivatives from the mangrove fungus (ZSUH-36) - AWS -
  • Spectroscopic Profile of 1,4-Anthraquinone: A Technical Guide - Benchchem -
  • Application Notes & Protocols: Structural Elucidation of Anthracophyllone using NMR Spectroscopy - Benchchem -
  • Structural Elucidation of An Unknown Compound - Cornell eCommons -
  • Structure elucidation and NMR assignments for three anthraquinone derivatives from the marine fungus Fusarium sp. (No. ZH-210) - PubMed -
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu -

Sources

Validation

Comparative Guide: Antioxidant Activity of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone vs. Thymoquinone

As a Senior Application Scientist in early-stage drug discovery, selecting the right antioxidant compound for preclinical models requires moving beyond simple efficacy claims. We must understand the underlying causality...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right antioxidant compound for preclinical models requires moving beyond simple efficacy claims. We must understand the underlying causality of how a molecule neutralizes reactive oxygen species (ROS) and modulates cellular defense mechanisms.

This guide provides an objective, data-driven comparison between two distinct natural antioxidants: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (HMM-AQ) and Thymoquinone (TQ) . By dissecting their structural mechanisms, signaling pathways, and experimental validation protocols, this document serves as a comprehensive resource for researchers and drug development professionals.

Structural Context and Chemical Basis

The antioxidant capacity of a molecule is fundamentally dictated by its electron-donating functional groups and its ability to interact with intracellular kinase networks.

  • 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (HMM-AQ): Isolated from medicinal plants such as Hedyotis diffusa Willd., this anthraquinone derivative relies on its hydroxyl (-OH) and methoxy (-OCH3) groups [1]. While it possesses direct free-radical scavenging capabilities, its primary pharmacological value lies in its ability to act as a signaling modulator, particularly in hepatoprotective contexts [2].

  • Thymoquinone (TQ): The primary monoterpene benzoquinone found in Nigella sativa (black seed). TQ is highly lipophilic, allowing it to easily cross cellular membranes. It acts as both a direct ROS scavenger and a potent electrophile that triggers long-lasting genomic antioxidant defenses [3].

Mechanistic Comparison: Causality & Logic

To effectively utilize these compounds in therapeutic development, we must understand how they exert their protective effects at the molecular level.

HMM-AQ: Kinase Modulation and Enzyme Upregulation

HMM-AQ does not merely act as a sacrificial electron donor. Network pharmacology and in vivo studies demonstrate that it heavily modulates upstream kinase signaling pathways, specifically the MAPK and PI3K/AKT axes [2]. In models of isoniazid (INH)-induced liver injury, HMM-AQ prevents tissue necrosis by upregulating endogenous antioxidant enzymes—namely Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx). Concurrently, it suppresses Malondialdehyde (MDA), a toxic byproduct of lipid peroxidation, thereby stabilizing cellular membranes [2].

Thymoquinone: Nrf2/ARE Axis Activation

TQ provides a self-sustaining, dual-layered defense system. Directly, it neutralizes hydroxyl radicals and superoxide anions [6]. Indirectly, TQ acts as an electrophilic stressor that modifies the cysteine residues of the Keap1 protein. This disruption causes Keap1 to release Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 then translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and driving the robust transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Oxidoreductase 1 (NQO1), and Glutathione-S-Transferase (GST) [4, 5].

Antioxidant signaling pathways of HMM-AQ and Thymoquinone.

Quantitative Data Presentation

The following table synthesizes the experimental performance metrics and molecular targets of both compounds, providing a clear framework for selecting the appropriate agent for specific preclinical models.

Feature1-Hydroxy-2-methoxy-3-methyl-anthraquinone (HMM-AQ)Thymoquinone (TQ)
Primary Botanical Source Hedyotis diffusa Willd. extractNigella sativa (Black seed) essential oil
Direct Scavenging Potential Moderate; primarily relies on indirect enzyme modulationHigh; DPPH IC50 ~125.65 µg/mL / 5.56 mM [3, 6]
Key Molecular Targets MAPK3, EGFR, IL6, PI3K/AKT [2]Keap1, Nrf2, ARE, NF-κB[4, 5]
Upregulated Antioxidant Enzymes SOD, GPxHO-1, NQO1, GST, Catalase, Metallothioneins
Validated In Vivo Efficacy Models Attenuates INH-induced hepatotoxicity (Zebrafish) [2]Attenuates HgCl2 nephrotoxicity & MPTP neurodegeneration [4, 5]

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the protocols used to evaluate these compounds must be self-validating. The following workflows detail the causality behind the experimental choices, ensuring reproducibility in the lab.

Protocol A: In Vitro Direct Scavenging (DPPH Assay)

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a delocalized spare electron, yielding a deep violet color (absorbance at 517 nm). When TQ or HMM-AQ donates a hydrogen atom, the radical is neutralized into a yellow hydrazine derivative. The degree of color loss is directly proportional to the antioxidant's scavenging power[3].

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol. Prepare serial dilutions of the test compound (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Reaction Setup: In a 96-well plate, add 100 µL of the test compound to 100 µL of the DPPH solution. Include a positive control (Ascorbic Acid or Trolox) and a negative control (Methanol + DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for exactly 30 minutes to allow the reaction to reach a steady state.

  • Quantification: Measure absorbance at 517 nm using a microplate reader.

  • Validation & Calculation: Calculate the percentage of inhibition: [(A_control - A_sample) / A_control] * 100. Plot the inhibition percentages against concentrations to determine the IC50 value.

Protocol B: In Vivo Oxidative Stress & Tissue Biomarker Evaluation

Causality: Chemical stressors (like HgCl2 for kidneys or Isoniazid for liver) induce massive ROS overproduction, overwhelming basal defenses and causing lipid peroxidation (MDA accumulation). Administering the antioxidant prior to the stressor tests its ability to preemptively upregulate defense enzymes (SOD/GPx) [2, 4].

  • Model Induction & Treatment: Divide subjects (e.g., Zebrafish or Sprague-Dawley rats) into Control, Toxin-only, and Toxin + Treatment groups. Administer the antioxidant (e.g., TQ at 5-15 mg/kg) 60 minutes prior to the toxin exposure [4].

  • Tissue Harvesting: Post-exposure, euthanize the subjects and rapidly excise the target organ (liver/kidney). Wash in ice-cold PBS to halt enzymatic degradation.

  • Homogenization: Homogenize the tissue in a RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Biomarker Quantification:

    • MDA Levels: Use a Thiobarbituric Acid Reactive Substances (TBARS) assay to measure lipid peroxidation.

    • Enzyme Activity: Use specific colorimetric assay kits to quantify SOD and GPx activity, normalizing against total protein concentration (BCA assay).

  • Pathway Validation: Perform Western Blotting on the nuclear fraction to confirm Nrf2 translocation (for TQ) or MAPK phosphorylation status (for HMM-AQ).

Step-by-step experimental workflow for antioxidant validation.

References

  • PubChem. "1-Hydroxy-2-methoxy-3-methyl-anthraquinone.
  • Wang et al. "Protective Effect of Hedyotis diffusa Willd. Ethanol Extract on Isoniazid-Induced Liver Injury in the Zebrafish Model." Drug Design, Development and Therapy, Dove Medical Press / PMC.
  • BenchChem. "Validating the Antioxidant Activity of Thymoquinone Using the DPPH Assay: A Comparative Guide." BenchChem Technical Guides.
  • Khattab et al. "Thymoquinone Induces Nrf2 Mediated Adaptive Homeostasis: Implication for Mercuric Chloride-Induced Nephrotoxicity." ACS Omega, PMC.
  • Dong et al. "Thymoquinone Prevents Dopaminergic Neurodegeneration by Attenuating Oxidative Stress Via the Nrf2/ARE Pathway." Frontiers in Aging Neuroscience.
  • Khither et al. "In-vitro Antioxidant Effect of Thymoquinone." Annual Research & Review in Biology.

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS No. 74272-73-4)[1].

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone (CAS No. 74272-73-4)[1]. As a substituted anthraquinone, this compound must be managed with the understanding that the parent anthraquinone structure is associated with potential health hazards, including skin sensitization and possible carcinogenicity[2]. The protocols outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the best practices for managing regulated chemical waste.

Core Principles: Hazard Assessment and Control

The fundamental principle governing the disposal of this compound is that it must be treated as hazardous waste . This is not merely a procedural formality; it is a necessary precaution rooted in the toxicological profile of related anthraquinone compounds. Anthraquinones as a class are recognized for their potential to cause skin and eye irritation, and some are considered possible carcinogens[2][3][4]. Therefore, all waste streams containing 1-Hydroxy-2-methoxy-3-methyl-anthraquinone, including residual product, contaminated labware, and spill cleanup materials, must be segregated from general refuse and managed through a licensed hazardous waste disposal service[2][5].

The safe management of this chemical waste is built on three pillars:

  • Control: Minimize waste generation and prevent exposure through proper handling techniques and engineering controls like fume hoods[2].

  • Containment: Use appropriate, sealed, and clearly labeled containers to store the waste securely[6][7].

  • Communication: Ensure all personnel are aware of the hazards and that waste containers are properly labeled for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified contractor[2][8].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical or its waste, it is mandatory to don the appropriate PPE. The function of this equipment is to prevent all routes of exposure—dermal, ocular, and inhalation.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact, which can lead to irritation or sensitization[2][5].
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from contact with dust particles or splashes[9].
Body Protection A full-length lab coatProtects skin and personal clothing from contamination[5].
Respiratory Protection Dust mask or respiratorRequired if there is a risk of generating or inhaling dust, especially outside of a fume hood[2][3].

Waste Containerization and Segregation Protocol

Proper containment is a critical, self-validating step in the disposal process. An incorrectly chosen or poorly labeled container can lead to dangerous chemical reactions or rejection by waste handlers.

Step-by-Step Containerization:

  • Select a Compatible Container: Choose a leak-proof container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or glass[6][8]. The container must have a secure, screw-top lid.

  • Inspect for Integrity: Ensure the container is free from cracks, residues of other chemicals, or any damage. Never use food or beverage containers for chemical waste[8].

  • Affix Hazardous Waste Label: Before adding any waste, attach your institution's official hazardous waste label. These are typically available from your EH&S department[8].

  • Complete the Label: Fill in all required information, including the full chemical name: "1-Hydroxy-2-methoxy-3-methyl-anthraquinone." Do not use abbreviations or chemical formulas[8]. List all constituents, including any solvents used.

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, to prevent reactive hazards[3][10].

Standard Disposal Workflow for Residual Product

This workflow outlines the standard procedure for disposing of unused or residual 1-Hydroxy-2-methoxy-3-methyl-anthraquinone.

G cluster_prep Preparation cluster_transfer Waste Transfer cluster_final Finalization & Pickup A 1. Identify Waste for Disposal B 2. Select & Inspect Compatible Container A->B C 3. Affix & Complete Hazardous Waste Label B->C D 4. Transfer Solid Waste (Inside a fume hood) C->D E 5. Securely Seal Container (Do not overfill >90%) D->E F 6. Store in Designated Waste Accumulation Area E->F G 7. Submit Online Waste Pickup Request to EH&S F->G

Caption: Workflow for routine disposal of solid anthraquinone waste.

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Secure the Area: Immediately alert others and evacuate non-essential personnel from the vicinity of the spill[5].

  • Don Full PPE: Before addressing the spill, ensure you are wearing the complete set of PPE listed in Section 2, including respiratory protection.

  • Control the Spill (Prevent Dust): Carefully dampen the spilled solid material with 60-70% ethanol[2][11]. This is the most important step to prevent fine powder from becoming airborne, which poses a significant inhalation risk.

  • Collect the Material: Use absorbent paper, also dampened with ethanol, to carefully pick up the wetted material[2]. For larger spills, a plastic dustpan or shovel may be used[3].

  • Package for Disposal: Place all collected material and contaminated cleaning supplies (e.g., absorbent pads, gloves) into a designated hazardous waste container, sealing it tightly[2][5].

  • Decontaminate Surfaces: Wipe the spill area first with 60-70% ethanol, and then perform a final cleaning with soap and water[2].

  • Ventilate: Allow the area to ventilate thoroughly before resuming normal work[5].

Final Disposal Pathway

The ultimate disposal of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone must be handled by professionals. The two primary, environmentally sound methods are:

  • Licensed Hazardous Waste Disposal: This is the most common and recommended method. Your institution's EH&S department will coordinate with a certified contractor for the collection and proper management of the waste[2].

  • Chemical Incineration: If facilities are available, the material can be dissolved in a combustible solvent and destroyed in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts[2]. This must only be performed by trained professionals at a licensed facility.

Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the drain[2].

References

  • 1-Hydroxy-2-methoxy-3-methyl-anthraquinone | C16H12O4 | CID 11482554. PubChem. [Link]

  • Hazard Summary: Anthraquinone. New Jersey Department of Health. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Anthraquinone - (For Synthesis) MSDS. Oxford Lab Fine Chem. [Link]

  • Standard Operating Procedure: Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama at Birmingham. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Material Safety Data Sheet - Anthraquinone, 97%. Cole-Parmer. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. eCFR. [Link]

Sources

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